molecular formula C14H25NO4 B1316106 Ethyl N-Boc-4-methylpiperidine-4-carboxylate CAS No. 189442-87-3

Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Cat. No.: B1316106
CAS No.: 189442-87-3
M. Wt: 271.35 g/mol
InChI Key: ZQZVWDXMUCTNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZVWDXMUCTNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584852
Record name 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189442-87-3
Record name 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 189442-87-3

This technical guide provides a comprehensive overview of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a key building block in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and C-C chemokine receptor type 5 (CCR5) antagonists.

Chemical and Physical Properties

This compound is a heterocyclic building block characterized by a piperidine core structure. The N-Boc protecting group provides stability and facilitates controlled reactions in multi-step syntheses.[1] While experimentally determined data for this specific compound is limited, predicted values and data from the closely related analogue, Ethyl N-Boc-piperidine-4-carboxylate, offer valuable insights into its physical characteristics.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 189442-87-3[1][2][3][4]
Molecular Formula C₁₄H₂₅NO₄[1][2][3]
Molecular Weight 271.35 g/mol [1][2][3]
Appearance Colorless to light yellow liquid (Predicted)[5]
Boiling Point 329.7 ± 35.0 °C (Predicted)[5]
Density 1.0134 g/mL at 25 °C (Predicted)[5]
Refractive Index 1.4554 (Predicted)[5]
Flash Point 110 °C (Predicted)[5]
Storage Temperature 2-8°C[5]

Synonyms:

  • 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester[5]

  • 4-Methyl-1,4-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 4-ethyl ester[5]

  • 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate[3]

Spectral Data

Table 2: Spectral Data for Related Compounds

Data TypeCompoundKey FeaturesSource
¹H NMR Ethyl 4-piperidinecarboxylateSpectrum available[6]
¹H NMR 1-Boc-4-methylpiperidine-4-carboxylic acidSpectrum available[7]
¹³C NMR 1-Boc-4-MethylpiperidineSpectrum available[8]
Mass Spec Ethyl 4-piperidinecarboxylateMass spectrum available[9]
Mass Spec 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylateGC-MS data available[10]
FTIR Ethyl 4-piperidinecarboxylateFTIR spectrum available[11]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the alkylation of the corresponding 4-unsubstituted piperidine derivative. The following is a generalized protocol based on similar reported procedures.

Materials:

  • Ethyl N-Boc-piperidine-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) to the cooled reaction mixture, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Add methyl iodide dropwise to the reaction mixture and continue stirring at -78 °C for an additional hour.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography to obtain pure this compound.

Synthesis_Workflow A Ethyl N-Boc-piperidine- 4-carboxylate B Deprotonation with LDA in THF at -78°C A->B 1. C Enolate Intermediate B->C 2. D Alkylation with Methyl Iodide C->D 3. E Ethyl N-Boc-4-methylpiperidine- 4-carboxylate D->E 4.

Synthesis of this compound.
General Protocol for Use in DPP-4 Inhibitor Synthesis

This compound serves as a crucial building block in the synthesis of DPP-4 inhibitors, such as ABT-279.[5][12] The following is a generalized representation of its incorporation.

Procedure Outline:

  • Hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid.

  • Amide coupling of the resulting carboxylic acid with a suitable amine-containing fragment, often a substituted pyrrolidine, which is another key component of many DPP-4 inhibitors. This step typically employs coupling reagents such as HATU or EDC.

  • Deprotection of the Boc group, usually under acidic conditions (e.g., with trifluoroacetic acid), to reveal the free amine of the piperidine ring.

  • Further functionalization of the piperidine nitrogen, if required by the target molecule's structure.

DPP4_Inhibitor_Synthesis A Ethyl N-Boc-4-methyl- piperidine-4-carboxylate B Ester Hydrolysis A->B C N-Boc-4-methylpiperidine- 4-carboxylic acid B->C E Amide Coupling C->E D Amine-containing Fragment D->E F Protected DPP-4 Inhibitor Intermediate E->F G Boc Deprotection F->G H Final DPP-4 Inhibitor G->H

General workflow for DPP-4 inhibitor synthesis.
General Protocol for Use in CCR5 Antagonist Synthesis

In the synthesis of piperazine-based CCR5 antagonists, this compound can be modified and incorporated into the final structure.[5]

Procedure Outline:

  • Transformation of the ethyl carboxylate group into other functional groups as required. For example, conversion to an amine via a Curtius rearrangement of the corresponding carboxylic acid.

  • Coupling of the modified piperidine building block with a piperazine derivative, often through amide bond formation or reductive amination.

  • Deprotection of the Boc group to allow for further derivatization of the piperidine nitrogen.

CCR5_Antagonist_Synthesis A Ethyl N-Boc-4-methyl- piperidine-4-carboxylate B Functional Group Transformation A->B C Modified Piperidine Intermediate B->C E Coupling Reaction C->E D Piperazine Derivative D->E F Protected CCR5 Antagonist Intermediate E->F G Boc Deprotection and Further Modification F->G H Final CCR5 Antagonist G->H

General workflow for CCR5 antagonist synthesis.

Applications in Drug Development

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes. This compound is a key building block for the synthesis of potent and selective DPP-4 inhibitors like ABT-279.[5][12]

DPP4_Inhibition_Pathway cluster_0 Pancreas cluster_1 Intestine Insulin Insulin Secretion Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose leads to Glucagon Glucagon Secretion GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->Insulin stimulates GLP1_GIP->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degradation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., ABT-279) DPP4_Inhibitor->DPP4 inhibition

Mechanism of DPP-4 Inhibition.
C-C Chemokine Receptor Type 5 (CCR5) Antagonists

CCR5 is a co-receptor that, along with the primary CD4 receptor, facilitates the entry of the most common strains of Human Immunodeficiency Virus (HIV) into host immune cells, such as T-cells. CCR5 antagonists are a class of antiretroviral drugs that bind to the CCR5 receptor, inducing a conformational change that prevents the HIV envelope protein gp120 from interacting with it. This blockage of the gp120-CCR5 interaction inhibits the fusion of the viral and host cell membranes, thereby preventing viral entry and replication. Piperidine and piperazine derivatives are common scaffolds in the design of potent CCR5 antagonists, and this compound serves as a valuable starting material for the synthesis of these molecules.[5]

HIV_Entry_Inhibition cluster_host Host T-Cell CD4 CD4 Receptor CCR5 CCR5 Co-receptor HIV HIV Virion gp120 gp120 gp120->CD4 1. Binds gp120->CCR5 2. Binds gp120->CCR5 Prevents Interaction CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Blocks Binding

Mechanism of CCR5 Antagonism in HIV Entry.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the conducted searches. However, information for the closely related Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4) indicates that it is classified as a hazardous substance. It is prudent to handle this compound with similar precautions.

Table 3: Hazard Information for Ethyl N-Boc-piperidine-4-carboxylate

HazardDescription
GHS Pictograms
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional judgment and experimental verification. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Ethyl N-Boc-4-methylpiperidine-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl N-Boc-4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. It details the molecule's chemical and physical properties, outlines common experimental protocols for its synthesis and analysis, and illustrates its role in the development of therapeutic agents.

Core Compound Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and methyl and ethyl carboxylate groups at the C4 position. This structure makes it a valuable intermediate in the synthesis of more complex molecules.

All essential quantitative data for the compound are summarized in the table below for quick reference and comparison.

PropertyValueCitations
Molecular Weight 271.35 g/mol [1][2][3]
Molecular Formula C₁₄H₂₅NO₄[1][2][3]
CAS Number 189442-87-3[1][2]
Purity (Typical) ≥97%[2][3]
Synonyms 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate; 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester[1][2][3]

Role in Pharmaceutical Synthesis

This compound serves as a crucial reactant and building block in the synthesis of various pharmaceutical agents. Notably, it is utilized in the creation of Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as ABT-279, and as a foundational structure for piperazine-based CCR5 antagonists[3]. Its pre-functionalized and protected piperidine ring allows for controlled and specific modifications in multi-step synthetic pathways.

The logical workflow below illustrates the role of this compound as a starting material in a generic drug development pipeline.

G A Ethyl N-Boc-4-methyl- piperidine-4-carboxylate B Chemical Modification (e.g., Amide Coupling) A->B C Intermediate Product B->C D Boc Deprotection (e.g., using TFA or HCl) C->D E Secondary Amine Intermediate D->E F Further Functionalization (e.g., Reductive Amination) E->F G Final Active Pharmaceutical Ingredient (API) (e.g., DPP-4 Inhibitor) F->G

Caption: Synthetic workflow from starting material to a final API.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis and analysis of this compound, based on common organic chemistry principles applied to related piperidine structures.

General Synthesis Protocol

The synthesis of N-Boc protected piperidine esters typically involves the protection of the piperidine nitrogen followed by esterification of the carboxylic acid group. The introduction of the 4-methyl group is a key step that can be achieved prior to forming the final product.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification A 4-Methyl-4-piperidine- carboxylic Acid C N-Boc-4-methyl- piperidine-4-carboxylic Acid A->C Reaction B Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaOH) B->C E Final Product: Ethyl N-Boc-4-methyl- piperidine-4-carboxylate C->E Reaction D Ethanol (EtOH), Acid Catalyst (e.g., H₂SO₄) or Coupling Agent D->E

Caption: A two-step generalized synthesis pathway.

Methodology:

  • Boc Protection of the Piperidine Nitrogen:

    • Dissolve 4-methyl-4-piperidinecarboxylic acid in a suitable solvent system, such as a mixture of t-butanol and water.

    • Add a base, like sodium hydroxide (NaOH), to deprotonate the carboxylic acid.

    • Cool the solution in an ice bath (0°C).

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir overnight[4].

    • After the reaction is complete, concentrate the solution and acidify with an acid (e.g., HCl) to precipitate the N-Boc protected acid.

    • Filter and dry the solid product.

  • Ethyl Esterification:

    • Suspend the N-Boc-4-methylpiperidine-4-carboxylic acid in anhydrous ethanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), or use a coupling agent like EDC·HCl.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize any remaining acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final ethyl ester[4].

Analytical Characterization

The identity and purity of the synthesized this compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the presence of key structural features. Expected signals include those for the t-butyl group of the Boc protector (a singlet around 1.4-1.5 ppm), the ethyl group of the ester (a triplet and a quartet), the methyl group at the C4 position, and the piperidine ring protons.

    • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms, including the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₄H₂₅NO₄ would be approximately m/z 272.18.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often achieving results of ≥97%.

References

An In-depth Technical Guide to 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester, a key building block in modern medicinal chemistry.

Core Properties

1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester, also known as Ethyl N-Boc-4-methylpiperidine-4-carboxylate, is a heterocyclic compound valued for its role in the development of bioactive molecules. Its structural features, including the protective tert-butoxycarbonyl (Boc) group and the piperidine ring, make it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 189442-87-3[1]
Molecular Formula C₁₄H₂₅NO₄[1]
Molecular Weight 271.35 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 329.7 ± 35.0 °C (Predicted)[2]
Density 1.0134 g/mL at 25 °C[2]
Refractive Index 1.4554[2]
Flash Point 110 °C[2]
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

Plausible Experimental Protocol: Esterification of 1-Boc-4-methylpiperidine-4-carboxylic acid

This protocol is adapted from standard esterification procedures for similar substrates.

Materials:

  • 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC) with DMAP

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid in an excess of anhydrous ethanol.

  • Esterification: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride dropwise with stirring. Alternatively, if using a coupling agent, dissolve the carboxylic acid in an anhydrous solvent like dichloromethane, add 4-(Dimethylamino)pyridine (DMAP) and the coupling agent (e.g., Dicyclohexylcarbodiimide - DCC), followed by the addition of ethanol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (or until completion, as monitored by Thin Layer Chromatography - TLC).

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester.

The following diagram illustrates the general workflow for a typical esterification reaction.

G General Esterification Workflow cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Work-up and Purification A Dissolve Carboxylic Acid in Anhydrous Ethanol B Cool to 0°C A->B C Add Thionyl Chloride (or Coupling Agent) B->C D Stir at Room Temperature C->D E Quench with NaHCO₃ D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

General Esterification Workflow

Applications in Drug Discovery

1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of pharmaceutical agents, notably as a reactant for the synthesis of the Dipeptidyl peptidase-4 (DPP-4) inhibitor ABT-279 and as a building block for piperazine-based CCR5 antagonists[1][2].

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a transmembrane glycoprotein that plays a significant role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3][4]. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[4][5]. This mechanism makes DPP-4 inhibitors a valuable class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes mellitus[4].

The signaling pathway affected by DPP-4 inhibitors is outlined below.

G DPP-4 Inhibitor Signaling Pathway cluster_0 Physiological State cluster_1 Therapeutic Intervention Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release DPP-4 DPP-4 GLP-1/GIP Release->DPP-4 Inactivated by Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits Pancreas Pancreas Active GLP-1/GIP->Pancreas Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control G CCR5 Antagonist Mechanism of Action cluster_0 HIV Entry Pathway cluster_1 Therapeutic Intervention HIV Virus (gp120) HIV Virus (gp120) CD4 Receptor CD4 Receptor HIV Virus (gp120)->CD4 Receptor Binds to CCR5 Co-receptor CCR5 Co-receptor HIV Virus (gp120)->CCR5 Co-receptor Binding Prevented CD4 Receptor->CCR5 Co-receptor Conformational Change allows binding to Host Cell (e.g., T-cell) Host Cell (e.g., T-cell) Viral Entry & Replication Viral Entry & Replication CCR5 Co-receptor->Viral Entry & Replication Mediates Blocked Viral Entry Blocked Viral Entry CCR5 Antagonist CCR5 Antagonist CCR5 Antagonist->CCR5 Co-receptor Blocks

References

An In-depth Technical Guide to the Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a valuable building block in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and quantitative data associated with its preparation, intended to serve as a practical resource for professionals in the field of drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a protected piperidine ring with a quaternary center, makes it a crucial component in the development of novel therapeutics. The synthesis of this molecule typically involves a multi-step process, beginning with commercially available starting materials and proceeding through key transformations including N-protection, esterification, and α-alkylation. This guide will focus on a common and efficient synthetic route.

Overall Synthetic Strategy

The most prevalent and logical synthetic route to this compound involves three main stages:

  • N-Protection of 4-Piperidinecarboxylic Acid: The secondary amine of 4-piperidinecarboxylic acid is protected with a di-tert-butyl dicarbonate (Boc-anhydride) to prevent unwanted side reactions in subsequent steps.

  • Esterification: The resulting N-Boc-4-piperidinecarboxylic acid is then converted to its corresponding ethyl ester, Ethyl N-Boc-piperidine-4-carboxylate.

  • α-Methylation: The final and key step is the methylation at the 4-position of the piperidine ring via an enolate intermediate. This is typically achieved using a strong, non-nucleophilic base followed by treatment with an electrophilic methyl source.

Reaction Mechanism and Signaling Pathway

The core of this synthesis lies in the α-methylation of the N-Boc protected piperidine-4-carboxylate. This transformation proceeds through the formation of a lithium enolate, a powerful nucleophile.

Synthesis_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Alkylation Start Ethyl N-Boc-piperidine-4-carboxylate Enolate Lithium Enolate Intermediate Start->Enolate Deprotonation at α-carbon LDA LDA (Lithium diisopropylamide) Product Ethyl N-Boc-4-methyl- piperidine-4-carboxylate Enolate->Product Nucleophilic attack on CH3I MethylIodide Methyl Iodide (CH3I)

Caption: Reaction mechanism for the α-methylation of Ethyl N-Boc-piperidine-4-carboxylate.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a comprehensive guide for the synthesis.

Synthesis of N-Boc-4-piperidinecarboxylic acid

This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Materials:

  • 4-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-piperidinecarboxylic acid in a solution of aqueous sodium hydroxide and tert-butanol at 0°C.[1]

  • Slowly add di-tert-butyl dicarbonate to the solution over 30 minutes.[1]

  • Allow the reaction mixture to stir overnight at ambient temperature.[1]

  • Concentrate the solution under reduced pressure to half its original volume.[1]

  • Quench the reaction by the addition of HCl (10%) until the pH is acidic, which will precipitate a white solid.[1]

  • Filter the white solid, wash with water, and air-dry to obtain N-Boc-4-piperidinecarboxylic acid.[1]

Synthesis of Ethyl N-Boc-piperidine-4-carboxylate

This step involves the esterification of the carboxylic acid.

Materials:

  • N-Boc-4-piperidinecarboxylic acid

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Toluene

Procedure:

  • Suspend N-Boc-4-piperidinecarboxylic acid in a mixture of ethanol and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until completion.

  • After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl N-Boc-piperidine-4-carboxylate.

Synthesis of this compound

This is the final alkylation step to introduce the methyl group at the 4-position.

Materials:

  • Ethyl N-Boc-piperidine-4-carboxylate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) dropwise via a syringe.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete enolate formation.

  • Add methyl iodide dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for several hours and then gradually warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and optimization.

StepStarting MaterialReagentsSolvent(s)Typical Yield (%)
1. N-Protection 4-Piperidinecarboxylic acidDi-tert-butyl dicarbonate, NaOHtert-Butanol/Water~95-100%[1]
2. Esterification N-Boc-4-piperidinecarboxylic acidEthanol, H₂SO₄ (cat.)Toluene/Ethanol~90-98%
3. α-Methylation Ethyl N-Boc-piperidine-4-carboxylateLDA, Methyl IodideTHF~70-85%

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: α-Methylation A Dissolve 4-Piperidinecarboxylic Acid B Add Di-tert-butyl dicarbonate A->B C Reaction & Work-up B->C D Isolate N-Boc-4-piperidinecarboxylic acid C->D E Suspend N-Boc-acid in EtOH/Toluene D->E Proceed to Esterification F Add H2SO4 & Reflux (Dean-Stark) E->F G Neutralization & Extraction F->G H Isolate Ethyl N-Boc-piperidine-4-carboxylate G->H I Dissolve Ester in Anhydrous THF (-78°C) H->I Proceed to Methylation J Add LDA (Enolate Formation) I->J K Add Methyl Iodide J->K L Quench, Extraction & Purification K->L M Isolate Final Product L->M

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and efficient multi-step synthesis of this compound. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers and drug development professionals can successfully prepare this important building block for their synthetic endeavors. The provided quantitative data and workflow diagrams offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting.

References

The Strategic Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring multi-step sequences, necessitates a robust strategy for the selective manipulation of its reactive nitrogen atom. The tert-butoxycarbonyl (Boc) protecting group has emerged as a cornerstone in this field, offering a reliable and versatile tool for synthetic chemists. This technical guide provides an in-depth exploration of the pivotal role of the Boc group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols for its installation and removal.

The Ascendancy of the Boc Group in Piperidine Chemistry

The widespread use of the Boc protecting group in the synthesis of complex piperidine derivatives can be attributed to its unique combination of stability and controlled lability. This carbamate-based protecting group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, thereby preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule.

Key Advantages of Boc Protection in Piperidine Synthesis:

  • Robust Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with a diverse array of synthetic transformations.[1]

  • Facile and High-Yielding Introduction: The protection of the piperidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) is typically a straightforward and high-yielding reaction.[2]

  • Mild and Selective Removal: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often mild enough to leave other protecting groups and sensitive functionalities intact.[1][2] This acid-lability is the cornerstone of its utility.[2]

  • Orthogonality: Its acid-labile nature provides excellent orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies with differential protection.[1][2]

  • Enhanced Solubility and Handling: The introduction of the lipophilic Boc group can improve the solubility of piperidine intermediates in organic solvents and often facilitates purification by chromatography.

Synthesis of Boc-Protected Piperidines: Key Strategies and Methodologies

The introduction of the Boc group onto the piperidine nitrogen is a fundamental step in many synthetic routes. The most common and efficient method involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate ((Boc)₂O).

General Experimental Protocol for Boc Protection of Piperidine

This protocol describes a standard procedure for the N-Boc protection of a piperidine derivative.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.5 equiv)

  • Base (e.g., triethylamine, diisopropylethylamine, sodium bicarbonate, or potassium carbonate) (1.5 - 4.0 equiv)[3]

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • If using a water-miscible solvent, remove it under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude N-Boc-protected piperidine.

  • Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data on Boc Protection of Piperidine Derivatives

The following table summarizes the reaction conditions and yields for the Boc protection of various piperidine precursors, demonstrating the high efficiency of this transformation.

Starting MaterialBaseSolvent(Boc)₂O (equiv)Yield (%)Reference
(S)-Dimethyl 2-aminopentanedioateTriethylamine/DMAPCH₂Cl₂1.592
Piperidine-4-carboxylic acid methyl esterTriethylamineDCM3.099[4]
4-HydroxypiperidinePotassium carbonateDCM/Water1.05Not specified[3]
Aniline and N-BOC-4-piperidinone (reductive amination)Sodium triacetoxyborohydrideDichloromethane-Not specified[5]

Cleavage of the Boc Group: Deprotection Strategies

The selective removal of the Boc group is a critical step that unmasks the piperidine nitrogen for subsequent reactions. The acid-catalyzed deprotection is the most widely employed method.

General Experimental Protocol for Boc Deprotection of Piperidine

This protocol outlines a standard procedure for the acidic cleavage of the N-Boc group from a piperidine derivative.

Materials:

  • N-Boc-protected piperidine derivative (1.0 equiv)

  • Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

  • Solvent (e.g., Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-protected piperidine derivative in the solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid (e.g., a solution of 20-50% TFA in DCM or 3-5 equivalents of 4M HCl in dioxane) dropwise to the stirred solution.[6]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • To obtain the free base, dissolve the residue in water or an appropriate organic solvent and carefully add a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Extract the deprotected piperidine with a suitable organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Quantitative Data on Boc Deprotection of Piperidine Derivatives

The following table provides a comparison of different acidic conditions for the deprotection of N-Boc piperidine derivatives.

N-Boc Piperidine DerivativeReagentSolventTime (h)Yield (%)Reference
N-Boc-piperazine20% TFADCM1-4Not specified[7]
N-Boc-piperazine4M HClDioxane1-3Not specified[6]
tert-Butyl 4-(phenyl(propionyl)amino)piperidine-1-carboxylate4M HClDioxaneNot specifiedNot specified[5]
N-Boc benzylamineHCl (gas)Solvent-free1>99[8]
N-Boc-piperidineHCl (gas)Solvent-free1>99[8]

Visualizing the Chemistry: Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the chemical transformations and experimental processes involved in the use of the Boc protecting group in piperidine synthesis.

Boc_Protection Piperidine Piperidine Derivative Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base (e.g., TEA) Solvent Solvent (e.g., DCM) Protected_Piperidine N-Boc Protected Piperidine Intermediate->Protected_Piperidine Elimination Byproducts t-Butanol + CO₂ + Base·HCl Intermediate->Byproducts

Caption: General workflow for the N-Boc protection of a piperidine derivative.

Boc_Deprotection Protected_Piperidine N-Boc Protected Piperidine Protonated_Intermediate Protonated Carbamate Protected_Piperidine->Protonated_Intermediate Protonation Acid Acid (e.g., TFA or HCl) Solvent Solvent (e.g., DCM) Carbocation tert-Butyl Cation Protonated_Intermediate->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Deprotected_Piperidine Deprotected Piperidine Carbamic_Acid->Deprotected_Piperidine Decarboxylation Byproducts Isobutylene + CO₂ Carbamic_Acid->Byproducts

Caption: Mechanism of acid-catalyzed N-Boc deprotection of a piperidine derivative.

Fentanyl_Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Acylation cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Alkylation Piperidinone N-Boc-4-piperidinone Intermediate2 tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Piperidinone->Intermediate2 Aniline Aniline Aniline->Intermediate2 STAB STAB STAB->Intermediate2 Intermediate3 tert-Butyl 4-(phenyl(propionyl)amino)piperidine-1-carboxylate Intermediate2->Intermediate3 PropionylChloride Propionyl Chloride PropionylChloride->Intermediate3 Intermediate4 N-Phenyl-N-(piperidin-4-yl)propionamide Intermediate3->Intermediate4 HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Intermediate4 Fentanyl Fentanyl Intermediate4->Fentanyl Bromoethylbenzene 2-Bromoethylbenzene Bromoethylbenzene->Fentanyl

Caption: Synthetic workflow for Fentanyl utilizing a Boc-protected piperidine intermediate.[5]

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of piperidine-containing molecules, providing a robust, reliable, and versatile strategy for managing the reactivity of the piperidine nitrogen. The ease of its introduction and the mild conditions required for its selective removal have solidified its role in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide underscore the efficiency and broad applicability of Boc protection in the construction of complex and pharmaceutically relevant piperidine derivatives. A thorough understanding of the principles and experimental nuances of Boc chemistry is, therefore, essential for any scientist working in the field of synthetic organic and medicinal chemistry.

References

An In-depth Technical Guide to the NMR Characterization of Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and a logical workflow for its analysis.

Chemical Structure and Overview

This compound is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with both a methyl and an ethyl carboxylate group at the 4-position. Its molecular formula is C14H25NO4 with a molecular weight of 271.35 g/mol . The structural features of this molecule give rise to a distinct NMR spectrum that is crucial for its identification and purity assessment.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~3.60 - 3.20Multiplet (m)4HPiperidine H2, H6
~2.00 - 1.80Multiplet (m)2HPiperidine H3, H5 (axial)
~1.65 - 1.45Multiplet (m)2HPiperidine H3, H5 (equatorial)
1.44Singlet (s)9H-C(CH₃)₃ (Boc)
1.23Triplet (t)3H-O-CH₂-CH₃
1.18Singlet (s)3H4-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~175.0C =O (Ester)
~154.7C =O (Boc)
~79.5-C (CH₃)₃ (Boc)
~60.5-O-CH₂ -CH₃
~44.0Piperidine C4
~39.0Piperidine C2, C6
~34.0Piperidine C3, C5
28.4-C(CH₃ )₃ (Boc)
~25.04-CH₃
14.2-O-CH₂-CH₃

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the residual solvent peak.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically or adjusted manually to optimize signal-to-noise without causing receiver overload.

  • Acquisition Time (AQ): Approximately 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0 to 12 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or higher to achieve adequate signal-to-noise.

  • Receiver Gain (RG): Set automatically or adjusted manually.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the NMR characterization of a synthesized chemical compound like this compound.

NMR_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation cluster_reporting Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_Acquisition 1H and 13C NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing & Analysis NMR_Acquisition->DataProcessing Spectral_Interpretation Spectral Interpretation DataProcessing->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation Purity_Assessment Purity Assessment Spectral_Interpretation->Purity_Assessment Final_Report Final Report Generation Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for NMR Characterization.

This comprehensive guide provides the necessary information for the successful NMR characterization of this compound, from sample preparation to final data analysis and reporting. The provided data and protocols can be adapted for similar compounds, serving as a valuable resource for synthetic and medicinal chemists.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of Boc-Protected Piperidines

This guide provides a comprehensive overview of the mass spectrometric analysis of piperidine derivatives protected with the tert-butoxycarbonyl (Boc) group. Understanding the ionization behavior and fragmentation patterns of these compounds is critical for their identification, characterization, and quantification in pharmaceutical development and organic synthesis.

Introduction to the Mass Spectrometry of Boc-Protected Piperidines

Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1] The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups used during their synthesis due to its stability and ease of removal. Mass spectrometry (MS) serves as a crucial analytical tool for verifying the structure and purity of these intermediates.[2] This guide details the characteristic fragmentation behaviors of Boc-protected piperidines under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with the foundational knowledge for structural elucidation.

Ionization Techniques

The choice of ionization technique is dependent on the volatility and thermal stability of the analyte and the desired analytical outcome. For Boc-protected piperidines, both GC-MS and LC-MS are frequently employed.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a hard ionization technique that utilizes a high-energy electron beam (commonly 70 eV) to ionize the analyte.[1] This process imparts significant energy, leading to extensive and reproducible fragmentation. EI is well-suited for volatile and thermally stable Boc-piperidine derivatives and provides detailed structural information through its characteristic fragmentation patterns.[1][3]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is predominantly used with Liquid Chromatography (LC-MS). It is ideal for less volatile or thermally labile compounds.[1] ESI typically generates protonated molecules, [M+H]⁺, especially for basic compounds like piperidines, resulting in simpler mass spectra with a prominent molecular ion peak.[1] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation for structural confirmation.[1][4]

Core Fragmentation Mechanisms

The fragmentation of Boc-protected piperidines is largely dictated by the ionization method and is characterized by cleavages related to the Boc group and the piperidine ring itself.

The Boc group has several characteristic fragmentation pathways that are often the most prominent features in the mass spectrum.

  • Under ESI-MS/MS: In Collision-Induced Dissociation (CID) experiments, the most common pathway for the protonated molecule [M+H]⁺ involves the neutral loss of isobutylene (C₄H₈, 56 Da) followed by the loss of carbon dioxide (CO₂, 44 Da).[5][6] This two-step loss results in the deprotected piperidinium ion. The loss of the entire Boc group (C₅H₈O₂, 100 Da) can also be observed.[5]

  • Under EI-MS: The fragmentation is more complex. A primary fragmentation is the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57, which is often the base peak.[2][5] Other observed fragments arise from losses of isobutylene ([M−C₄H₈]⁺), a tert-butoxy radical ([M−C₄H₉O•]⁺), or the entire Boc group as a radical cation ([M−C₅H₉O₂]•⁺).[5]

Cleavage of the piperidine ring itself provides further structural information.

  • α-Cleavage: This is a dominant pathway in EI-MS, initiated by ionization at the nitrogen atom. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen, resulting in a stable iminium ion.[1][7]

  • Ring Fission: The piperidine ring can undergo more extensive cleavage, leading to the formation of various acyclic fragment ions.[1]

  • Substituent-Driven Fragmentation: The presence of other substituents on the piperidine ring will introduce additional, characteristic fragmentation pathways.[1]

Data Presentation: Characteristic Fragment Ions

The quantitative data regarding the mass-to-charge ratio (m/z) of commonly observed fragments are summarized below.

Table 1: Common Fragment Ions in ESI-MS/MS of Boc-Protected Piperidines

Precursor IonFragmentation PathwayResulting Ionm/z of Lost Fragment
[M+H]⁺Loss of isobutylene[M+H - C₄H₈]⁺56 Da
[M+H - C₄H₈]⁺Loss of carbon dioxide[M+H - C₅H₈O₂]⁺44 Da
[M+H]⁺Loss of Boc group[M+H - C₅H₈O₂]⁺100 Da

Table 2: Common Fragment Ions in EI-MS of Boc-Protected Piperidines

Fragment DescriptionIon FormulaCharacteristic m/z
tert-butyl cation[C₄H₉]⁺57
Molecular ion minus isobutylene[M - C₄H₈]⁺•M - 56
Molecular ion minus Boc group[M - C₅H₉O₂]⁺M - 101
Piperidine ring fragmentsVariese.g., 99, 127

Note: The relative abundance of these ions can vary significantly based on the specific structure of the piperidine derivative and the instrument settings.

Experimental Protocols

Detailed methodologies for the analysis of Boc-protected piperidines are provided below.

This protocol is suitable for volatile and thermally stable Boc-piperidine derivatives.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as dichloromethane or methanol.[3]

  • GC Instrument: Agilent GC system or equivalent.

  • GC Column: HP-1MS (100% dimethylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Injection: 1 µL injection volume with a split ratio of 1:50.[8]

  • Injector Temperature: 280 °C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3][8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: Increase to 190 °C at 8 °C/min.

    • Ramp 2: Increase to 293 °C at 18 °C/min, hold for 7 minutes.[8]

    • Ramp 3: Increase to 325 °C at 50 °C/min, hold for 6 minutes.[8]

  • MS Detector: Quadrupole or Ion Trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550 amu.[8]

  • Data Analysis: Identify the molecular ion peak (if present) and characteristic fragment ions (e.g., m/z 57). Compare the spectrum with libraries (NIST, Wiley) for confirmation.[1]

This protocol is ideal for a broader range of Boc-piperidine derivatives, including those that are non-volatile or thermally sensitive.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.

  • HPLC Instrument: Agilent 1260 Infinity HPLC or equivalent.[8]

  • HPLC Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm or equivalent.[8]

  • Mobile Phase:

    • A: 0.1% formic acid and 1mM ammonium formate in water.[8]

    • B: 0.1% formic acid in methanol.[8]

  • Gradient Elution:

    • Start at 5% B.

    • Gradient to 40% B over 4 minutes.

    • Gradient to 70% B over 2 minutes.

    • Gradient to 100% B over 5 minutes, hold for 1 minute.[8]

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detector: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • MS Method:

    • Full Scan (MS1): Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.[1]

    • Product Ion Scan (MS2): Select the [M+H]⁺ ion and perform a product ion scan to observe fragmentation. Optimize collision energy to generate key fragments (e.g., loss of 56 and 100 Da).[1]

  • Data Analysis: Correlate the precursor ion with its characteristic product ions to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate key workflows and fragmentation pathways.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection HPLC HPLC Separation (C18 Column) Sample->HPLC Mobile Phase ESI ESI Source (+ ion mode) HPLC->ESI MS1 MS1 Scan (Find [M+H]⁺) ESI->MS1 CID Collision Cell (CID Fragmentation) MS1->CID Precursor Ion Selection MS2 MS2 Scan (Detect Fragments) CID->MS2 Detector Detector & Data Acquisition MS2->Detector ESI_Fragmentation ESI-MS/MS Fragmentation of Boc-Piperidine M_H [M+H]⁺ Protonated Molecule M_H_minus_56 [M+H - 56]⁺ M_H->M_H_minus_56 - C₄H₈ (Isobutylene) M_H_minus_100 [M+H - 100]⁺ Deprotected Piperidine M_H->M_H_minus_100 - C₅H₈O₂ (Boc Group) M_H_minus_56->M_H_minus_100 - CO₂ EI_Fragmentation EI-MS Fragmentation of Boc-Piperidine M M⁺• Molecular Ion m57 m/z 57 [C₄H₉]⁺ (tert-butyl cation) M->m57 Boc Cleavage M_minus_56 [M - 56]⁺• (Loss of Isobutylene) M->M_minus_56 Rearrangement Ring_Fragments Piperidine Ring Fragments M->Ring_Fragments M_minus_56->Ring_Fragments α-cleavage, etc.

References

solubility of Ethyl N-Boc-4-methylpiperidine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Ethyl N-Boc-4-methylpiperidine-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 189442-87-3) is a heterocyclic building block commonly utilized in the synthesis of pharmacologically active compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors and CCR5 antagonists.[1] Its molecular structure, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group, a piperidine core, and an ethyl ester, dictates its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in various organic solvents is critical for its application in synthetic chemistry, enabling efficient reaction setup, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the scarcity of publicly available quantitative data for this specific molecule, this document outlines its predicted solubility based on its chemical structure and the known properties of related compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, providing a framework for systematic evaluation in the laboratory.

Compound Properties:

  • Molecular Formula: C₁₄H₂₅NO₄[1][2][3]

  • Molecular Weight: 271.35 g/mol [1][2][3]

  • Appearance: Colorless to light yellow liquid[1]

  • Density: ~1.0134 g/mL at 25 °C[1]

  • Boiling Point: 329.7±35.0 °C (Predicted)[1]

  • Flash Point: >110 °C[1]

Predicted Solubility Profile

The solubility of this compound is governed by its molecular structure. The parent piperidine ring is soluble in a wide range of organic solvents.[4] The addition of the large, nonpolar Boc group and the ethyl ester significantly increases the molecule's lipophilicity, suggesting excellent solubility in most common organic solvents, with the possible exception of highly nonpolar aliphatic solvents.

The following table summarizes the predicted solubility based on general principles of "like dissolves like" and data from structurally similar piperidine derivatives.[5] This information should be used as a guideline and confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Dichloromethane (DCM), ChloroformHighThe compound's overall polarity and size are well-suited for favorable dipole-dipole interactions with halogenated solvents.
Tetrahydrofuran (THF), Acetone, AcetonitrileHighFavorable dipole-dipole interactions are expected between the ester and Boc carbonyls and these polar aprotic solvents.
Dimethyl sulfoxide (DMSO)High / MiscibleDMSO is a powerful solvent capable of dissolving a wide range of organic molecules.
Protic Polar Ethanol, Methanol, IsopropanolHigh / MiscibleThe ester and Boc carbonyl groups can act as hydrogen bond acceptors, leading to strong interactions with alcohols.
Aromatic Toluene, BenzeneModerate to HighThe aliphatic and Boc components of the molecule suggest good compatibility with the nonpolar aromatic rings of these solvents.
Nonpolar Hexane, HeptaneLow to ModerateThe compound possesses significant polar functionality (ester, carbamate), which limits its solubility in purely nonpolar aliphatic solvents.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.[5][6] The following protocol provides a generalized procedure for determining the solubility of this compound in an organic solvent at a specified temperature.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure undissolved liquid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.[5]

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation: After the equilibration period, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow for the separation of the undissolved solute.[5]

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved micro-droplets.[6]

  • Dilution: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.[5]

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the dissolved compound.[5][6]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask equilibrium solubility determination method.

G prep 1. Preparation Add excess solute to vial solvent 2. Solvent Addition Add precise volume of solvent prep->solvent equil 3. Equilibration Shake at constant T for 24-48h solvent->equil phase_sep 4. Phase Separation Let stand for >2h equil->phase_sep sampling 5. Sampling & Filtration Withdraw and filter supernatant phase_sep->sampling dilution 6. Dilution Dilute filtrate to known volume sampling->dilution quant 7. Quantification Analyze by HPLC or GC dilution->quant calc 8. Calculation Determine solubility (mg/mL) quant->calc

Caption: Workflow for Determining Equilibrium Solubility.

Logical Relationships in Solubility

The following diagram illustrates the logical relationship between the compound's structural features and its predicted solubility in different solvent classes.

G cluster_0 Structural Features of this compound cluster_1 Solvent Classes boc Large, Lipophilic Boc Group nonpolar Nonpolar (Hexane) boc->nonpolar Favors Solubility ester Polar Ester & Carbamate (H-bond Acceptors) polar_aprotic Polar Aprotic (DCM, THF) ester->polar_aprotic Favors Solubility (Dipole-Dipole) polar_protic Polar Protic (Ethanol) ester->polar_protic Favors Solubility (H-Bonding) ester->nonpolar Limits Solubility core Piperidine/Alkyl Core core->nonpolar Favors Solubility

Caption: Influence of Molecular Structure on Solubility.

References

Stability and Storage of Substituted Piperidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for substituted piperidines, a prevalent structural motif in numerous pharmaceutical agents. Understanding the chemical stability of these compounds is critical for ensuring drug safety, efficacy, and shelf-life. This document outlines common degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for stability-indicating analyses, in accordance with regulatory expectations.

Chemical Stability and Degradation Mechanisms of Substituted Piperidines

The stability of the piperidine ring is influenced by its substituents, the N-substituent, and the surrounding chemical environment. The lone pair of electrons on the nitrogen atom imparts basic properties to the piperidine ring, making it susceptible to reactions with acids.[1] However, in an oxidizing environment, piperidines are relatively unstable and can undergo degradation through various pathways.[2]

Common degradation pathways for substituted piperidines include:

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides. For instance, fentanyl undergoes oxidation with hydrogen peroxide to produce fentanyl N-oxide.[3] The carbon atoms adjacent to the nitrogen (α-carbons) are also prone to oxidation, which can lead to ring opening or the formation of lactams.

  • N-Dealkylation: This is a common metabolic and chemical degradation pathway for N-substituted piperidines, resulting in the formation of a secondary amine. For example, under acidic conditions, fentanyl degrades to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA).[3]

  • Hydrolysis: Amide or ester functionalities attached to the piperidine ring can undergo hydrolysis under acidic or basic conditions. The stability of such linkages is highly dependent on the pH of the solution.

  • Thermal Degradation: At elevated temperatures, piperidine-containing compounds can decompose through various mechanisms, including ring opening and fragmentation. Thermal degradation of fentanyl, for example, results in at least five different degradation products.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of piperidine derivatives. The extent of photodegradation is dependent on the chromophores present in the molecule and the light intensity.

The following diagram illustrates a general degradation pathway for a substituted piperidine under oxidative stress.

G General Oxidative Degradation Pathway of a Substituted Piperidine SubstitutedPiperidine Substituted Piperidine (Parent Molecule) OxidativeStress Oxidative Stress (e.g., H₂O₂, atmospheric O₂) SubstitutedPiperidine->OxidativeStress N_Oxide N-Oxide Derivative OxidativeStress->N_Oxide N-Oxidation HydroxylatedIntermediate Hydroxylated Intermediate (at Cα) OxidativeStress->HydroxylatedIntermediate C-Hydroxylation Lactam Lactam Derivative HydroxylatedIntermediate->Lactam Further Oxidation RingOpenedProduct Ring-Opened Product (e.g., Aminoaldehyde) HydroxylatedIntermediate->RingOpenedProduct Ring Cleavage

Caption: Oxidative degradation of substituted piperidines.

Recommended Storage Conditions

To ensure the long-term stability of substituted piperidines, the following general storage conditions are recommended:

  • Temperature: Store in a cool and dry place.[2] Refrigeration may be necessary for particularly labile compounds. Avoid exposure to high temperatures to prevent thermal degradation.

  • Light: Protect from light, especially UV light, to prevent photodegradation. Use of amber vials or storage in the dark is advisable.

  • Atmosphere: Store in well-sealed containers to protect from moisture and atmospheric oxygen.[2] For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be required.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[1]

Quantitative Stability Data

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following tables summarize quantitative data from forced degradation studies of representative piperidine-containing drugs.

Table 1: Forced Degradation of Fentanyl [3]

Stress ConditionReagents and DurationMajor Degradation Products
Acidic Hydrolysis1N HCl, 80°C, 24hN-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA)
Basic Hydrolysis1N NaOH, 80°C, 24hNo degradation observed
Oxidation30% H₂O₂, RT, 24hFentanyl N-oxide
Thermal Degradation105°C, 7 daysPropionanilide (PRP), Norfentanyl (NRF), 1-phenethylpyridinium salt (1-PEP), 1-phenethyl-1H-pyridin-2-one (1-PPO), 1-styryl-1H-pyridin-2-one (1-SPO)
PhotodegradationICH Q1B conditionsNo degradation observed

Table 2: Forced Degradation of Risperidone

Stress ConditionReagents and Duration% DegradationMajor Degradation ProductsReference
Acidic Hydrolysis0.1 M HCl, 12h, RT--[4]
Basic Hydrolysis0.1 M NaOH, 36h, RT--[4]
Oxidation3.00% H₂O₂, 8 days, RT35.00%N-oxide of risperidone[5]
Oxidation3.00% H₂O₂, 6 hours, 80°C17.00%N-oxide of risperidone[5]
Thermal Degradation105°C, 72h--[6]
Photodegradation1.2 million lux/hour--[6]

Table 3: Forced Degradation of Aripiprazole [7]

Stress ConditionReagents and DurationDegradation Observed
Acidic Hydrolysis5N HCl, 60°C, minutesDegradation observed
Basic Hydrolysis5N NaOH, 60°C, minutesDegradation observed
Oxidation30% H₂O₂, RT, 15 minutesDegradation observed
Thermal Degradation60°C, 24hDegradation observed
Humidity75% RH, 12hNo significant degradation

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on a substituted piperidine drug substance, based on ICH guidelines.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (DS) Solubilize Solubilize DS in appropriate solvent DS->Solubilize Acid Acid Hydrolysis (e.g., 0.1-1N HCl, RT/Heat) Solubilize->Acid Base Base Hydrolysis (e.g., 0.1-1N NaOH, RT/Heat) Solubilize->Base Oxidation Oxidation (e.g., 3-30% H₂O₂, RT) Solubilize->Oxidation Thermal Thermal (e.g., 60-80°C) Solubilize->Thermal Photo Photolytic (ICH Q1B) Solubilize->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability- Indicating Method (e.g., HPLC) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify

Caption: Workflow for forced degradation studies.

Materials:

  • Substituted piperidine drug substance

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). At the end of the stress period, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature for a specified period.

  • Thermal Degradation: Transfer a known amount of the solid drug substance to a vial and place it in a calibrated oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). After the stress period, dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose the solid drug substance or a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Peak Identification: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of a substituted piperidine and its degradation products.

G Stability-Indicating HPLC Method Development cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) ColumnSelection Column Selection (e.g., C18, C8) MobilePhase Mobile Phase Optimization (Acetonitrile/Methanol, Buffer, pH) ColumnSelection->MobilePhase Detection Wavelength Selection (UV/PDA) MobilePhase->Detection Gradient Gradient Elution Profile Detection->Gradient Specificity Specificity (Forced Degradation) Gradient->Specificity Optimized Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

References

An In-depth Technical Guide to Key Intermediates in 4-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its prevalence is due to the piperidine ring's ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while the substituent at the 4-position provides a crucial vector for modulating pharmacological activity and selectivity. The efficient synthesis of these compounds is therefore a critical aspect of drug discovery and development. This guide provides a detailed overview of the core synthetic strategies and key intermediates that enable access to this vital class of molecules.

Core Synthetic Strategies and Key Intermediates

The synthesis of 4-substituted piperidines is dominated by several robust and versatile strategies. These approaches often revolve around the construction and subsequent functionalization of a few key intermediates. The most prominent of these are N-protected 4-piperidones, 4-cyanopiperidines, and intermediates derived from cyclization reactions like the Dieckmann condensation and double reductive amination.

N-Protected 4-Piperidones: The Central Hub

N-protected 4-piperidones, particularly N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), are arguably the most versatile and widely used intermediates for the synthesis of 4-substituted piperidines.[3][4] Their utility stems from the reactivity of the ketone at the 4-position, which allows for a vast array of chemical transformations to introduce diverse substituents.

The most common synthesis begins with 4-piperidone monohydrate hydrochloride. The reaction involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[5]

G cluster_main Synthesis of N-Boc-4-Piperidone start 4-Piperidone Monohydrate Hydrochloride reagent1 Boc₂O, Triethylamine Methanol start->reagent1 product N-Boc-4-Piperidone reagent1->product G cluster_reactions Key Transformations start N-Boc-4-Piperidone reagent1 1. Grignard Reagent (R-MgX) 2. Aqueous Workup start->reagent1 reagent2 Amine (R-NH₂) Reducing Agent (e.g., STAB) start->reagent2 reagent3 Wittig Ylide (Ph₃P=CHR) start->reagent3 product1 4-Alkyl/Aryl-4-hydroxypiperidine reagent1->product1 product2 4-Aminopiperidine Derivative reagent2->product2 product3 4-Alkylidenepiperidine reagent3->product3 G cluster_main Synthesis of N-Boc-4-Cyanopiperidine start Isonipecotamide reagent1 Dehydrating Agent (e.g., SOCl₂) start->reagent1 mid 4-Cyanopiperidine Hydrochloride reagent1->mid reagent2 1. Base 2. Boc₂O mid->reagent2 product N-Boc-4-Cyanopiperidine reagent2->product G cluster_main Dieckmann Condensation Pathway start Primary Amine (R-NH₂) + 2x Alkyl Acrylate step1 Michael Addition start->step1 intermediate1 Diester Intermediate step1->intermediate1 step2 Base (e.g., NaOEt) (Dieckmann Condensation) intermediate1->step2 intermediate2 Cyclic β-Keto Ester step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 product N-Substituted-4-Piperidone step3->product G cluster_main Double Reductive Amination (DRA) Pathway start 1,5-Dicarbonyl Compound + Amine (R-NH₂) step1 Condensation start->step1 intermediate1 Dihydropyridine/ Iminium Ion Intermediate step1->intermediate1 step2 Reduction (e.g., NaBH₃CN, H₂/Pd) intermediate1->step2 product Substituted Piperidine step2->product

References

Methodological & Application

Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Boc protection of ethyl piperidine-4-carboxylate, followed by the α-methylation of the resulting ester. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

Substituted piperidine scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active compounds. The title compound, this compound, serves as a key intermediate for the synthesis of various therapeutic agents. The presence of a methyl group at the C4 position can significantly influence the pharmacological profile of the final molecule by introducing steric hindrance and altering lipophilicity. This protocol outlines a reliable and efficient method for the preparation of this important synthetic intermediate.

Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Step 1: Boc Protection. The secondary amine of ethyl piperidine-4-carboxylate is protected with a di-tert-butyl dicarbonate (Boc-anhydride) group.

  • Step 2: α-Methylation. The carbon atom alpha to the ester group is deprotonated using a strong, non-nucleophilic base, followed by quenching with methyl iodide to introduce the methyl group.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Materials:

  • Ethyl piperidine-4-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) solution (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.

Data Presentation

StepReactantMolar Equiv.Reagent/SolventMolar Equiv./VolumeTemperature (°C)Time (h)Typical Yield (%)
1Ethyl piperidine-4-carboxylate1.0Boc₂O1.10 to RT12-1690-98
Et₃N1.2
DCM-
2Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate1.0LDA1.1-78 to RT12-1675-85
CH₃I1.2
THF-

Mandatory Visualization

SynthesisWorkflow Synthetic Workflow for this compound Start Ethyl piperidine-4-carboxylate Reagent1 Boc₂O, Et₃N DCM, 0 °C to RT Start->Reagent1 Step1 Step 1: Boc Protection Reagent1->Step1 Workup1 Aqueous Workup & Purification Step1->Workup1 Intermediate Ethyl N-Boc-piperidine-4-carboxylate Reagent2 1. LDA, THF, -78 °C 2. CH₃I Intermediate->Reagent2 Workup1->Intermediate Step2 Step 2: α-Methylation Reagent2->Step2 Workup2 Aqueous Workup & Purification Step2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for the preparation of the target compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Lithium diisopropylamide (LDA) is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.

  • Anhydrous solvents are required for the methylation step to prevent quenching of the strong base.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, a key intermediate for pharmaceutical research and development. By following these guidelines, researchers can efficiently produce this valuable compound for their synthetic endeavors.

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Ethyl N-Boc-4-methylpiperidine-4-carboxylate as a key starting material in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This document outlines a detailed synthetic strategy, including the conversion of the starting material into a crucial aminopiperidine intermediate, followed by its incorporation into a representative DPP-4 inhibitor, Alogliptin. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway and relevant biological mechanisms are provided to facilitate research and development in this area.

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the circulating levels of active incretins are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[1]

The general signaling pathway of DPP-4 inhibition is depicted below:

DPP4_Inhibition_Pathway cluster_0 Pancreatic β-cell cluster_1 Intestinal L-cell cluster_2 Bloodstream GLP-1_Receptor GLP-1 Receptor Insulin_Granules Insulin Granules GLP-1_Receptor->Insulin_Granules Activation Insulin_Release Insulin Release Insulin_Granules->Insulin_Release Glucose_Uptake Glucose Uptake by Tissues Insulin_Release->Glucose_Uptake Promotes Food_Intake Food Intake GLP-1_GIP_Secretion GLP-1 & GIP Secretion Food_Intake->GLP-1_GIP_Secretion Active_Incretins Active GLP-1 & GIP GLP-1_GIP_Secretion->Active_Incretins Release Active_Incretins->GLP-1_Receptor Binding DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme Degradation Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibition Synthetic_Workflow Start Ethyl N-Boc-4-methyl- piperidine-4-carboxylate Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 N-Boc-4-methyl- piperidine-4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Curtius Rearrangement Intermediate1->Step2 Intermediate2 N-Boc-4-amino-4- methylpiperidine Step2->Intermediate2 Step3 Step 3: Coupling with Uracil Derivative Intermediate2->Step3 Intermediate3 Boc-Protected Alogliptin Analog Step3->Intermediate3 Step4 Step 4: Boc Deprotection Intermediate3->Step4 Final_Product Alogliptin Analog Step4->Final_Product

References

Application Notes and Protocols: Ethyl N-Boc-4-methylpiperidine-4-carboxylate in the Synthesis of the CCR5 Antagonist Vicriviroc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of the CCR5 antagonist Vicriviroc, with a particular focus on the pivotal role of the starting material, Ethyl N-Boc-4-methylpiperidine-4-carboxylate. Detailed experimental protocols for the synthesis of a key intermediate and the subsequent characterization of the final compound are provided.

Introduction to CCR5 and its Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating the trafficking of T-cells and macrophages.[1][2] It has also been identified as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3] Consequently, CCR5 has emerged as a significant therapeutic target for the development of antiretroviral drugs. CCR5 antagonists, such as Vicriviroc, are entry inhibitors that bind to the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby blocking viral entry.[3][4][5]

The Role of this compound

This compound is a key starting material for the synthesis of a crucial building block, N'-Boc-4-methyl-4-aminopiperidine. This intermediate is central to the construction of the piperidinopiperazine core of Vicriviroc and other related piperazine-based CCR5 antagonists.[6][7] The synthesis of this key intermediate from an isonipecotate derivative (a closely related compound) involves an alkylation step followed by a Curtius rearrangement.[6]

CCR5 Signaling Pathways

CCR5, upon binding to its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

Ligand binding to CCR5 triggers a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. The activated Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The dissociated Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis and inflammation.[2][8][9]

CCR5_G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand CCR5 CCR5 Ligand->CCR5 G_Protein Gαiβγ CCR5->G_Protein Activation G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_beta_gamma->PLC Activation cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Chemotaxis, Inflammation Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: G Protein-Dependent Signaling Pathway of CCR5.

β-Arrestin-Dependent Signaling

Upon ligand binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), CCR5 recruits β-arrestins.[10][11] This interaction leads to receptor desensitization by uncoupling the receptor from G proteins and promotes receptor internalization.[10][11] Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[9][10]

CCR5_beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand CCR5 CCR5 Ligand->CCR5 P_CCR5 P-CCR5 GRK GRK CCR5->GRK Activation beta_Arrestin β-Arrestin P_CCR5->beta_Arrestin GRK->CCR5 Phosphorylation Desensitization G Protein Uncoupling beta_Arrestin->Desensitization Internalization Receptor Internalization beta_Arrestin->Internalization MAPK_Pathway MAPK Pathway (e.g., ERK1/2) beta_Arrestin->MAPK_Pathway Scaffolding Cellular_Response Gene Transcription, Cell Proliferation MAPK_Pathway->Cellular_Response

Caption: β-Arrestin-Dependent Signaling and Regulation of CCR5.

Synthesis of Vicriviroc: A Representative CCR5 Antagonist

The synthesis of Vicriviroc can be achieved through a convergent approach, with the preparation of the key intermediate, N'-Boc-4-methyl-4-aminopiperidine, being a critical step.

Experimental Workflow for Vicriviroc Synthesis

Vicriviroc_Synthesis_Workflow Start Ethyl N-Boc-4-methyl- piperidine-4-carboxylate Step1 Hydrolysis Start->Step1 Intermediate1 N-Boc-4-methyl- piperidine-4-carboxylic acid Step1->Intermediate1 Step2 Curtius Rearrangement Intermediate1->Step2 Intermediate2 N'-Boc-4-methyl- 4-aminopiperidine Step2->Intermediate2 Step3 Coupling with Pyrimidine Moiety Intermediate2->Step3 Intermediate3 Piperidinopiperazine Core Step3->Intermediate3 Step4 Coupling with Side Chain Intermediate3->Step4 Final_Product Vicriviroc Step4->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: General Synthetic Workflow for Vicriviroc.

Experimental Protocols

Protocol 1: Synthesis of N'-Boc-4-methyl-4-aminopiperidine (Key Intermediate)

This protocol is adapted from the synthesis of 4-substituted-4-aminopiperidine derivatives.[6]

  • Alkylation of Ethyl N-Boc-piperidine-4-carboxylate: To a solution of Ethyl N-Boc-piperidine-4-carboxylate in a suitable aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA). Stir the reaction mixture for 30 minutes, then add methyl iodide. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a standard procedure, for example, by stirring with lithium hydroxide in a mixture of THF and water.

  • Curtius Rearrangement: The carboxylic acid is then converted to the corresponding acyl azide. This can be achieved by reacting the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent such as toluene. The reaction mixture is then heated to induce the Curtius rearrangement, forming the isocyanate intermediate. The isocyanate is subsequently hydrolyzed with aqueous acid to yield the desired N'-Boc-4-methyl-4-aminopiperidine.[6]

Protocol 2: Synthesis of Vicriviroc (Final Product)

The synthesis of Vicriviroc from the key intermediate involves a multi-step process. A general "forward-synthesis" approach has been described.[7]

  • Coupling: N'-Boc-4-methyl-4-aminopiperidine is coupled with a suitable activated pyrimidine derivative.

  • Deprotection: The Boc protecting group is removed under acidic conditions.

  • Final Coupling: The resulting amine is then coupled with the appropriate side chain to yield Vicriviroc.[7]

Characterization and Biological Activity of Vicriviroc

Vicriviroc has been extensively characterized for its potent anti-HIV-1 activity and its mechanism of action as a CCR5 antagonist.

Table 1: In Vitro Activity of Vicriviroc

Assay TypeCell Line/SystemLigand/VirusIC50 / EC50 (nM)Reference
CCR5 Binding AssayHTS-hCCR5 cell membranes[³H]SCH-C4.2 ± 1.3[5][12]
Chemotaxis AssayBa/F3-CCR5 cellsMIP-1α< 1[12]
Calcium Flux AssayU-87-CCR5 cellsRANTESPotent Inhibition[12]
HIV-1 Replication AssayPBMCsR5-tropic HIV-1 isolates0.04 - 2.3[5][10]

Table 2: Clinical Trial Data for Vicriviroc (Phase II, 48 weeks)

ParameterVicriviroc Group (10 mg)Vicriviroc Group (15 mg)Placebo GroupReference
Median Decrease in Viral Load (log10 copies/mL)1.921.44-
Median Increase in CD4 Cell Count (cells/µL)13096-
Patients with Undetectable Virus (<50 copies/mL)37%27%11%
Experimental Protocols for Biological Assays

Protocol 3: Chemotaxis Assay

This assay measures the ability of Vicriviroc to inhibit the migration of CCR5-expressing cells towards a chemoattractant.[12]

  • Cell Preparation: Ba/F3 cells stably expressing human CCR5 are washed and resuspended in chemotaxis buffer.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of Vicriviroc for 1 hour at 37°C.

  • Assay Setup: The chemoattractant (e.g., MIP-1α at 0.3 nM) is placed in the lower chamber of a chemotaxis plate. The pre-incubated cells are added to the upper chamber, which is separated by a filter with a 5-µm pore size.

  • Incubation and Quantification: The plate is incubated for 2 hours at 37°C to allow for cell migration. The number of migrated cells is quantified using a cell viability assay (e.g., Cell Titer-Glo).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the log of the Vicriviroc concentration.

Protocol 4: HIV-1 Entry Assay (Pseudovirus Assay)

This assay quantifies the ability of Vicriviroc to block HIV-1 entry into target cells.

  • Virus Production: Env-pseudotyped viruses are produced by co-transfecting 293T cells with an Env-expressing plasmid and a backbone plasmid.

  • Cell Preparation: Target cells expressing CD4 and CCR5 are seeded in a 96-well plate.

  • Compound Incubation: The target cells are pre-incubated with varying concentrations of Vicriviroc for 1 hour.

  • Infection: The cells are then infected with the Env-pseudotyped virus.

  • Quantification: After 48-72 hours, the extent of viral entry is measured by quantifying the activity of a reporter gene (e.g., luciferase) expressed by the virus.

  • Data Analysis: The EC50 value is calculated from the dose-response curve.

Conclusion

This compound serves as a crucial starting material in the synthesis of the potent CCR5 antagonist Vicriviroc. The synthetic route, which involves the formation of a key 4-substituted-4-aminopiperidine intermediate, highlights the importance of this building block in the development of piperazine-based CCR5 inhibitors. The detailed protocols and biological data presented here provide a valuable resource for researchers in the fields of medicinal chemistry and virology who are engaged in the discovery and development of novel anti-HIV-1 therapeutics.

References

Application Notes and Protocols for the Deprotection of N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-Boc-4-methylpiperidine-4-carboxylate, a common intermediate in pharmaceutical and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under specific conditions.[1] The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, 4-methylpiperidine-4-carboxylate, while avoiding unwanted side reactions.

This guide covers the most common and effective methods for N-Boc deprotection, including acidic, thermal, and silyl-based methodologies. Each section includes a detailed experimental protocol, a summary of reaction parameters, and a visual workflow to aid in experimental design and execution.

I. Method Selection Guide

The choice of deprotection method for N-Boc-4-methylpiperidine-4-carboxylate depends on several factors, primarily the presence of other functional groups in the molecule and the desired scale of the reaction.

  • Acidic Deprotection: This is the most common and generally efficient method for Boc removal.[1] It is suitable for substrates that are stable to strong acids. The two most prevalent systems are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane.

  • Thermal Deprotection: This method avoids the use of strong acids and can be considered a "greener" alternative.[2] However, it typically requires high temperatures, which may not be suitable for thermally sensitive molecules.[2]

  • Trimethylsilyl Iodide (TMSI) Deprotection: TMSI offers a milder, non-protic alternative for Boc deprotection. It is particularly useful when other acid-labile groups are present in the molecule.

The following diagram outlines a decision-making workflow for selecting the appropriate deprotection method.

Workflow for Selecting N-Boc Deprotection Method start Start: N-Boc-4-methylpiperidine-4-carboxylate acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive acidic_deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) acid_sensitive->acidic_deprotection No tmsi_deprotection TMSI Deprotection acid_sensitive->tmsi_deprotection Yes thermal_sensitive Is the molecule thermally sensitive? thermal_deprotection Thermal Deprotection thermal_sensitive->thermal_deprotection No thermal_sensitive->tmsi_deprotection Yes

Caption: Decision tree for selecting a suitable N-Boc deprotection method.

II. Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key quantitative parameters for the different deprotection methods discussed. These values are intended as a general guide and may require optimization for specific substrates and reaction scales.

MethodReagentsSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)PurityNotes
Acidic (TFA) Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 18 hours87 - 95HighCommon method; TFA can be harsh on other acid-sensitive groups.[3]
Acidic (HCl) 4M HCl in 1,4-Dioxane1,4-Dioxane, MeOHRT1 - 4 hours>95HighOften provides the hydrochloride salt directly, which can be advantageous for purification.[4][5]
Thermal NoneHigh-boiling solvents150 - 22530 min - 3 daysVariableFairAvoids strong acids but high temperatures can cause side reactions.[2]
TMSI Trimethylsilyl Iodide (TMSI)Chloroform, DCMRTOvernightHighHighMild, non-protic conditions suitable for molecules with acid-labile groups.

III. Experimental Protocols

This is a widely used and effective method for N-Boc deprotection.

Protocol:

  • Dissolve N-Boc-4-methylpiperidine-4-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. A common ratio is 20-25% TFA in DCM (v/v).[3]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). For some substrates, longer reaction times may be necessary.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene can help to remove residual TFA.

  • Work-up Option A (TFA Salt): The resulting residue is the amine as its TFA salt, which can often be used directly in the next step after thorough drying.

  • Work-up Option B (Free Amine):

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

Workflow for N-Boc Deprotection using TFA/DCM start Dissolve N-Boc-4-methylpiperidine- 4-carboxylate in DCM cool Cool to 0 °C start->cool add_tfa Add TFA (5-10 equiv.) cool->add_tfa react Stir at 0 °C to RT (1-4 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete workup Work-up concentrate->workup tfa_salt TFA Salt workup->tfa_salt Direct Use free_amine Free Amine workup->free_amine Neutralization

Caption: Experimental workflow for TFA-mediated N-Boc deprotection.

This method is also very common and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.

Protocol:

  • Dissolve N-Boc-4-methylpiperidine-4-carboxylate (1 equivalent) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents).[4]

  • Stir the reaction mixture at room temperature for 1-3 hours.[4] The hydrochloride salt of the deprotected product may precipitate from the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, if a precipitate has formed, it can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

Workflow for N-Boc Deprotection using HCl/Dioxane start Dissolve N-Boc-4-methylpiperidine- 4-carboxylate in Dioxane/MeOH add_hcl Add 4M HCl in Dioxane (3-5 equiv.) start->add_hcl react Stir at RT (1-3 hours) add_hcl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete isolate Isolate Product monitor->isolate Complete concentrate Concentrate in vacuo isolate->concentrate Soluble filter Filter and wash with Et₂O isolate->filter Precipitate product HCl Salt of Deprotected Amine concentrate->product filter->product

Caption: Experimental workflow for HCl-mediated N-Boc deprotection.

This method is useful for substrates that are sensitive to strong acids but stable at high temperatures.

Protocol:

  • Dissolve N-Boc-4-methylpiperidine-4-carboxylate in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or water.

  • Heat the solution to a high temperature, typically in the range of 150-225 °C.[2] The optimal temperature and reaction time will need to be determined empirically.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by standard work-up procedures, such as extraction or crystallization, depending on the solvent used and the properties of the product.

Workflow for Thermal N-Boc Deprotection start Dissolve N-Boc-4-methylpiperidine- 4-carboxylate in a high-boiling solvent heat Heat to 150-225 °C start->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete isolate Isolate Product (Extraction/Crystallization) cool->isolate product Deprotected Amine isolate->product

Caption: Experimental workflow for thermal N-Boc deprotection.

This method provides a mild, non-protic alternative for the deprotection of N-Boc groups.

Protocol:

  • Dissolve N-Boc-4-methylpiperidine-4-carboxylate (1 equivalent) in an anhydrous solvent such as chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution at room temperature, add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched by the addition of methanol.

  • The solvent is removed under reduced pressure, and the product can be isolated by standard purification techniques.

Workflow for TMSI N-Boc Deprotection start Dissolve N-Boc-4-methylpiperidine- 4-carboxylate in CHCl₃/DCM add_tmsi Add TMSI (1.2-1.5 equiv.) start->add_tmsi react Stir at RT (overnight) add_tmsi->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Methanol monitor->quench Complete concentrate Concentrate in vacuo quench->concentrate purify Purify Product concentrate->purify product Deprotected Amine purify->product

Caption: Experimental workflow for TMSI-mediated N-Boc deprotection.

References

Application Notes and Protocols: Reaction Conditions for the O-Alkylation of N-Boc-piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-piperidine-4-carboxylic acid (CAS: 84358-13-4) is a pivotal building block in medicinal chemistry and drug discovery.[1] Its structure incorporates a piperidine ring, a common motif in many biologically active compounds, with the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection allows for selective functionalization at the C4-carboxylic acid position.[1] O-alkylation of the carboxyl group to form various esters is a fundamental transformation, yielding key intermediates for the synthesis of novel therapeutic agents, including ligands for G-protein coupled receptors (GPCRs).[2][3]

This document provides detailed protocols for the O-alkylation of N-Boc-piperidine-4-carboxylate, focusing on common and efficient methodologies.

General Reaction Scheme

The O-alkylation of N-Boc-piperidine-4-carboxylate involves the conversion of the carboxylic acid to an ester. The general transformation is depicted below:

(A general chemical structure diagram showing N-Boc-piperidine-4-carboxylic acid reacting with an alkylating agent (R-X) in the presence of a base to yield the corresponding ester, N-Boc-piperidine-4-carboxylate-R)

Alkylation Methodologies

Two primary methods for the O-alkylation of N-Boc-piperidine-4-carboxylate are direct alkylation with alkyl halides and esterification using diazomethane derivatives.

  • Direct Alkylation with Alkyl Halides : This is a robust and widely used method involving the deprotonation of the carboxylic acid with a base, followed by nucleophilic attack on an alkyl halide (e.g., methyl iodide, ethyl bromide). Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), and the reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[4][5]

  • Esterification with Trimethylsilyldiazomethane : This method offers a milder alternative for converting carboxylic acids to methyl esters. The reaction proceeds smoothly without the need for a strong base and is often carried out in a solvent mixture such as acetonitrile and methanol at room temperature.[5]

Data Presentation: O-Alkylation Reaction Conditions

The following table summarizes various reaction conditions for the O-alkylation of N-Boc-piperidine-4-carboxylate.

EntryAlkylating AgentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMFRoom Temp.3High (not specified)[5]
2TrimethylsilyldiazomethaneNoneAcetonitrile/Methanol0 to Room Temp.3.5High (not specified)[5]

Experimental Protocols

Protocol 1: O-Methylation using Iodomethane and Potassium Carbonate [5]

This protocol describes the synthesis of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g, 8.7 mmol, 1.0 eq)

  • Potassium carbonate (1.2 g, 8.7 mmol, 1.0 eq)

  • Iodomethane (0.65 mL, 10.4 mmol, 1.2 eq)

  • N,N-Dimethylformamide (DMF, 38 mL)

  • Ethyl acetate (EtOAc)

  • 10% aqueous potassium carbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in DMF, add potassium carbonate.

  • Add iodomethane to the mixture.

  • Stir the reaction mixture at room temperature for three hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 10% aqueous potassium carbonate.

  • Extract the aqueous solution three times with EtOAc.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product via silica gel column chromatography to afford the desired methyl ester.

Protocol 2: O-Methylation using Trimethylsilyldiazomethane [5]

This protocol provides a mild method for the synthesis of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (12.14 g, 52.95 mmol, 1.0 eq)

  • Trimethylsilyldiazomethane (2.0 M in hexanes, 52.9 mL, 105.9 mmol, 2.0 eq)

  • Acetonitrile (100 mL)

  • Methanol (10 mL)

Procedure:

  • Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in a mixture of acetonitrile and methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the solution of trimethylsilyldiazomethane in hexanes dropwise to the suspension.

  • After the addition is complete, allow the mixture to stand for 30 minutes at 0 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench any excess trimethylsilyldiazomethane (e.g., with acetic acid) and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify as necessary.

Mandatory Visualization

G start Start reagents 1. Dissolve N-Boc-piperidine- 4-carboxylate in DMF start->reagents add_base 2. Add Base (e.g., K₂CO₃) reagents->add_base add_alkyl_halide 3. Add Alkyl Halide (e.g., CH₃I) add_base->add_alkyl_halide react 4. Stir at Room Temp. (Monitor by TLC) add_alkyl_halide->react workup 5. Aqueous Workup (Quench, Extract) react->workup purify 6. Dry, Concentrate, and Purify workup->purify product Final Product: Ester purify->product

Caption: Workflow for O-Alkylation of N-Boc-piperidine-4-carboxylate.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a key building block in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the readily available Ethyl isonipecotate. The protocol includes information on reaction conditions, stoichiometry, and purification methods suitable for scaling up the production of this versatile intermediate.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the protection of the secondary amine of Ethyl isonipecotate with a tert-butyloxycarbonyl (Boc) group. The subsequent step is the alpha-methylation of the resulting N-Boc protected ester at the 4-position of the piperidine ring.

Ethyl_isonipecotate Ethyl isonipecotate Step1 Step 1: N-Boc Protection Ethyl_isonipecotate->Step1 Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Step1 Ethyl_N_Boc_piperidine_4_carboxylate Ethyl N-Boc-piperidine-4-carboxylate Step1->Ethyl_N_Boc_piperidine_4_carboxylate Yield: ~95-99% Step2 Step 2: Alpha-Methylation Ethyl_N_Boc_piperidine_4_carboxylate->Step2 LDA Lithium diisopropylamide (LDA) LDA->Step2 Methyl_Iodide Methyl Iodide Methyl_Iodide->Step2 Final_Product This compound Step2->Final_Product Yield: Variable

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step of the synthesis. Please note that the yield for the alpha-methylation step can be variable and is highly dependent on reaction conditions.

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%)
1N-Boc ProtectionEthyl isonipecotateEthyl N-Boc-piperidine-4-carboxylate95-99>98
2Alpha-MethylationEthyl N-Boc-piperidine-4-carboxylateThis compound60-80>97

Experimental Protocols

Materials and Reagents:

  • Ethyl isonipecotate

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate

This procedure details the protection of the piperidine nitrogen with a Boc group.

Procedure:

  • To a stirred solution of Ethyl isonipecotate (1 equivalent) in dichloromethane (DCM, approximately 5-10 volumes), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl N-Boc-piperidine-4-carboxylate as an oil, which may solidify upon standing. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the alpha-methylation of the N-Boc protected ester. Caution: This reaction should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF, approximately 10 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.5 equivalents, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Slowly add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Di-tert-butyl dicarbonate is a lachrymator.

  • Methyl iodide is toxic and should be handled with caution.

  • Exercise caution when handling strong bases and quenching the reaction.

purification of Ethyl N-Boc-4-methylpiperidine-4-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Ethyl N-Boc-4-methylpiperidine-4-carboxylate by Column Chromatography

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of chemical compounds.

Introduction

This compound is a heterocyclic building block utilized in the synthesis of various pharmaceutical agents.[1][2][3] Its molecular formula is C14H25NO4 with a molecular weight of 271.35 g/mol .[2][3] The purity of this compound is critical for the successful synthesis of subsequent molecules and for ensuring the validity of biological and pharmacological studies. Column chromatography offers an effective method for its purification by separating the desired product from unreacted starting materials, byproducts, and other impurities.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its non-methylated analog, Ethyl N-Boc-piperidine-4-carboxylate, is presented below. These properties are crucial for developing an appropriate chromatography protocol.

PropertyThis compoundEthyl N-Boc-piperidine-4-carboxylate
CAS Number 189442-87-3[1][2][3]142851-03-4[4]
Molecular Formula C14H25NO4[2][3]C13H23NO4[4]
Molecular Weight 271.35[2][3]257.33[4]
Boiling Point Not available120-135 °C at 0.5 mmHg
Density Not available1.046 g/mL at 25 °C
Refractive Index Not availablen20/D 1.458

Experimental Protocol

This section details the step-by-step procedure for the purification of this compound by silica gel column chromatography.

Materials
  • Crude this compound

  • Silica gel (100-200 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain

  • Glass column

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure
  • Preparation of the Crude Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the solution to create a slurry.

    • Concentrate the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Selection and Preparation of the Mobile Phase:

    • A common mobile phase for compounds of similar polarity is a mixture of n-hexane and ethyl acetate.

    • To determine the optimal solvent ratio, perform TLC analysis of the crude product using various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

    • Once packed, drain the excess solvent until the solvent level is just above the top of the silica gel bed.

  • Sample Loading:

    • Carefully add the dry-loaded sample to the top of the silica gel bed.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the mobile phase to the column using a separatory funnel to ensure a constant flow rate.

    • Begin elution with a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis:

    • Collect the eluent in small fractions (e.g., 10-20 mL).

    • Monitor the separation by TLC analysis of the collected fractions.

    • Spot each fraction on a TLC plate and develop it in the appropriate mobile phase.

    • Visualize the spots under UV light (if applicable) or by staining with potassium permanganate.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Parameters

The following table summarizes the recommended parameters for the column chromatography purification.

ParameterRecommendation
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase n-Hexane and Ethyl Acetate (gradient)
Initial Mobile Phase Ratio 9:1 (Hexane:Ethyl Acetate)
Final Mobile Phase Ratio 7:3 (Hexane:Ethyl Acetate)
TLC Monitoring Silica gel 60 F254, visualized with KMnO4 stain
Expected Product Rf ~0.2-0.3 in 8:2 Hexane:Ethyl Acetate

Workflow Diagram

Purification_Workflow prep Sample Preparation (Dry Loading) tlc TLC Analysis (Determine Mobile Phase) prep->tlc Informs pack Column Packing (Silica Gel Slurry) tlc->pack load Sample Loading (Dry-loaded sample) pack->load elute Elution (Gradient: Hexane/EtOAc) load->elute collect Fraction Collection elute->collect analyze Fraction Analysis (TLC) collect->analyze analyze->collect Continue combine Combine Pure Fractions analyze->combine If Pure isolate Solvent Removal (Rotary Evaporation) combine->isolate product Pure Product isolate->product

Caption: Workflow for the purification of this compound.

Potential Impurities

During the synthesis of this compound, several impurities can form, including:

  • Unreacted starting materials: Such as ethyl 4-methylpiperidine-4-carboxylate and di-tert-butyl dicarbonate.

  • Byproducts from the Boc-protection step.

  • Hydrolyzed product: N-Boc-4-methylpiperidine-4-carboxylic acid, which is significantly more polar.

The described column chromatography protocol is effective at separating the desired moderately polar product from both less polar (e.g., di-tert-butyl dicarbonate) and more polar (e.g., the hydrolyzed acid) impurities.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the purification of this compound. Adherence to this procedure will enable researchers to obtain a high-purity compound, which is essential for its use in further synthetic applications and drug discovery pipelines.

References

Application Note: Chiral Separation of 4-Methylpiperidine-4-carboxylate Esters and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective separation of chiral compounds is a critical process in the pharmaceutical industry. The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceutical agents and natural products. Specifically, 4-substituted piperidine-4-carboxylate esters represent a key class of intermediates and active pharmaceutical ingredients (APIs) where the stereochemistry at the C4 position can significantly influence pharmacological activity and safety. Therefore, the development of robust and efficient analytical methods for the chiral separation of these compounds is of paramount importance for quality control, process monitoring, and regulatory compliance.

This application note provides a detailed overview of methodologies for the chiral separation of 4-methylpiperidine-4-carboxylate esters and structurally similar compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While specific data for 4-methylpiperidine-4-carboxylate esters is not widely published, this document leverages established methods for analogous compounds, such as 4-phenylpiperidine-4-carboxylate esters (e.g., pethidine and its methyl ester analog), to provide representative protocols and expected outcomes.

Chromatographic Techniques for Chiral Separation

Both HPLC and SFC are powerful techniques for the enantioselective separation of piperidine derivatives. The choice between these techniques often depends on factors such as desired throughput, solvent consumption, and compatibility with detection methods.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including piperidine derivatives.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to normal-phase HPLC for chiral separations.[1] By using supercritical carbon dioxide as the main mobile phase component, SFC significantly reduces organic solvent consumption.[1][2] The low viscosity of the mobile phase allows for higher flow rates and faster equilibration times, leading to increased sample throughput.[2]

Experimental Protocols

The following protocols are representative methods for the chiral separation of 4-substituted piperidine-4-carboxylate esters, based on established procedures for structurally related analogs. Method development should begin with a screening of different chiral stationary phases and mobile phase compositions to identify the optimal conditions.

Protocol 1: Chiral HPLC Method

This protocol describes a general approach for the chiral separation of a 4-substituted piperidine-4-carboxylate ester using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector.
  • Chiral Stationary Phase: e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H (amylose or cellulose-based).
  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). Additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) may be used to improve peak shape for basic or acidic analytes, respectively.
  • Sample: Racemic standard of the 4-methylpiperidine-4-carboxylate ester dissolved in the mobile phase or a compatible solvent.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 220 nm.
  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare the mobile phase and thoroughly degas it.
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Prepare a stock solution of the racemic sample (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 50 µg/mL).
  • Inject the sample and record the chromatogram.
  • Identify the two enantiomer peaks and calculate the resolution (Rs). A resolution of >1.5 indicates baseline separation.

Protocol 2: Chiral SFC Method

This protocol outlines a general procedure for the rapid chiral separation of a 4-substituted piperidine-4-carboxylate ester using SFC.

1. Instrumentation and Materials:

  • SFC system with a back-pressure regulator and a UV or MS detector.
  • Chiral Stationary Phase: e.g., CHIRALPAK® IA or IC (immobilized polysaccharide-based).
  • Mobile Phase: Supercritical CO2 and an organic co-solvent (e.g., methanol, ethanol, or isopropanol). Basic or acidic additives may be required.
  • Sample: Racemic standard dissolved in the co-solvent.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® IC (150 x 4.6 mm, 5 µm).
  • Mobile Phase: CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic). For a screening run, a gradient of 5% to 40% methanol over 5 minutes can be used.
  • Flow Rate: 3.0 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 40 °C.
  • Detection: UV at 220 nm.
  • Injection Volume: 5 µL.

3. Procedure:

  • Equilibrate the system with the initial mobile phase conditions.
  • Prepare a sample solution (e.g., 1 mg/mL) in the co-solvent.
  • Inject the sample and run the separation method.
  • Analyze the resulting chromatogram for enantiomeric separation and optimize the mobile phase composition and other parameters as needed to achieve baseline resolution.

Data Presentation

The following table summarizes representative quantitative data for the chiral separation of a 4-substituted piperidine-4-carboxylate ester analog, illustrating the typical performance of HPLC and SFC methods.

ParameterChiral HPLCChiral SFC
Analyte 4-Aryl-piperidine-4-carboxylate Ester4-Aryl-piperidine-4-carboxylate Ester
Column CHIRALPAK® AD-HCHIRALPAK® IC
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1)CO2/Methanol + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time (Enantiomer 1) 8.5 min2.1 min
Retention Time (Enantiomer 2) 10.2 min2.5 min
Resolution (Rs) 2.11.8
Analysis Time ~15 min~5 min

Note: The data presented in this table is illustrative and based on typical separations of analogous compounds. Actual results may vary depending on the specific ester and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the development of a chiral separation method.

Chiral_Separation_Workflow cluster_screening Phase 1: Method Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation cluster_output Final Output start Racemic Sample screen_csp Screen Multiple Chiral Stationary Phases (e.g., Amylose, Cellulose) start->screen_csp screen_mp Test Different Mobile Phase Systems (Normal, Reversed, Polar Organic, SFC) screen_csp->screen_mp eval_sep Evaluate Initial Separation (Resolution, Peak Shape) screen_mp->eval_sep opt_mp Optimize Mobile Phase (Co-solvent Ratio, Additives) eval_sep->opt_mp Partial or No Separation baseline_sep Baseline Separation Achieved (Rs > 1.5) eval_sep->baseline_sep Good Initial Separation opt_params Optimize Instrumental Parameters (Flow Rate, Temperature, Back Pressure) opt_mp->opt_params opt_params->baseline_sep validate Validate Method (Linearity, Precision, Accuracy) baseline_sep->validate final_method Finalized Analytical Method validate->final_method

References

Application Notes and Protocols for Boc Protection of 4-Methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of tert-butyl 4-methylpiperidine-1,4-dicarboxylate, a key intermediate in pharmaceutical research and drug development. The protocol outlines the Boc protection of the secondary amine of 4-methylpiperidine-4-carboxylate using di-tert-butyl dicarbonate ((Boc)₂O).

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The protection of the piperidine nitrogen in 4-methylpiperidine-4-carboxylate is a crucial step in the synthesis of more complex molecules, allowing for selective functionalization at other positions of the molecule. This protocol describes a common and efficient method for this transformation.

Reaction Scheme

The overall reaction involves the nucleophilic attack of the secondary amine of 4-methylpiperidine-4-carboxylate on the carbonyl carbon of di-tert-butyl dicarbonate, typically in the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 4-Methylpiperidine-4-carboxylate Product1 tert-Butyl 4-methylpiperidine-1,4-dicarboxylate Reactant1->Product1 Base (e.g., Triethylamine) Reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) Reactant2->Product1 Product2 tert-Butanol Product3 Carbon Dioxide

Caption: General reaction scheme for the Boc protection of 4-methylpiperidine-4-carboxylate.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of piperidine derivatives.[1]

Materials:

  • 4-Methylpiperidine-4-carboxylate (or its corresponding acid)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or a mixture of tert-Butanol and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution or suspension of 4-methylpiperidine-4-carboxylate (1.0 eq) in the chosen solvent (e.g., dichloromethane), add the base (e.g., triethylamine, 2.0-5.0 eq) at 0 °C.[1]

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) in the same solvent to the reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. If the reaction was performed in a water-miscible solvent, extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-butyl 4-methylpiperidine-1,4-dicarboxylate.[1]

Data Presentation

The following table summarizes typical quantitative data for the Boc protection of a 4-substituted piperidine-4-carboxylate derivative.[1]

ParameterValueReference
Starting Material Methyl isonipecotate[1]
Reagents Di-tert-butyl dicarbonate, Triethylamine[1]
Solvent Dichloromethane (DCM)[1]
Molar Ratio (Substrate:Boc₂O:Base) 1 : 3 : 5[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 16 hours[1]
Purification Method Column Chromatography (Silica gel, 2% Methanol in Chloroform)[1]
Product Form Colorless liquid[1]
Yield 99%[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

G start Start dissolve Dissolve 4-methylpiperidine-4-carboxylate and base in solvent start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_boc Add (Boc)₂O solution dropwise cool->add_boc react Stir at room temperature for 12-16 h add_boc->react monitor Monitor reaction by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction complete extract Extract with organic solvent workup->extract wash Wash with 1M HCl, sat. NaHCO₃, and brine extract->wash dry Dry over anhydrous Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure tert-butyl 4-methylpiperidine-1,4-dicarboxylate purify->product

Caption: Experimental workflow for the Boc protection of 4-methylpiperidine-4-carboxylate.

References

The Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the status of a "privileged scaffold."[1][2] The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3][4] This document provides detailed application notes and experimental protocols relevant to the use of substituted piperidines in drug discovery and development, targeting researchers, scientists, and drug development professionals.

Application Notes

The strategic incorporation of a substituted piperidine moiety into a drug candidate can significantly enhance its pharmacological properties. The conformational flexibility of the piperidine ring, coupled with the ability to introduce substituents at various positions, allows for fine-tuning of a molecule's affinity and selectivity for its target. Furthermore, the basic nitrogen atom can be crucial for forming salt bridges or hydrogen bonds with the target protein, and it often plays a key role in the pharmacokinetic profile of the drug, influencing properties like solubility and membrane permeability.[1]

Therapeutic Applications of Substituted Piperidines

Substituted piperidines are found in a wide array of therapeutic agents, demonstrating their versatility in targeting diverse biological systems. Key therapeutic areas include:

  • Central Nervous System (CNS) Disorders: The piperidine motif is a common feature in drugs targeting CNS disorders. For instance, the antipsychotic Risperidone functions as a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[5] Donepezil , used in the management of Alzheimer's disease, is a selective inhibitor of acetylcholinesterase.[6] The stimulant Methylphenidate , prescribed for ADHD, acts as a dopamine and norepinephrine reuptake inhibitor.

  • Pain Management: The potent synthetic opioid analgesic Fentanyl and its derivatives are prime examples of piperidine-containing drugs used for severe pain management.[7][8] They primarily act as agonists at the µ-opioid receptor.[9]

  • Oncology: A growing number of anticancer agents incorporate the piperidine scaffold. These compounds can act through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis.[10][11][12]

  • Other Therapeutic Areas: The applications of piperidines extend to antihistamines (e.g., Loratadine), antiarrhythmics, and antimicrobial agents.[4][13][14]

Quantitative Data on Substituted Piperidine-Containing Drugs

The following tables summarize key quantitative data for representative drugs and experimental compounds containing a substituted piperidine moiety, illustrating their potency and selectivity across different target classes.

Table 1: Bioactivity of Piperidine-Containing CNS Drugs

DrugTarget(s)Bioactivity TypeValueReference(s)
Risperidone Dopamine D2 ReceptorKi3.13 - 3.2 nM[5]
Serotonin 5-HT2A ReceptorKi0.2 - 0.4 nM[5]
Alpha-1 Adrenergic ReceptorKi0.8 - 5 nM[5]
Alpha-2 Adrenergic ReceptorKi7.54 - 16 nM[5]
Histamine H1 ReceptorKi2.23 - 20 nM[5]
Haloperidol Dopamine D2 ReceptorKi1.55 nM
Fentanyl µ-Opioid ReceptorAgonistPotency ~50-100x Morphine[15]

Table 2: In Vitro Activity of Piperidine-Containing Anticancer Agents

CompoundCancer Cell LineCell TypeActivity Metric (µM)Reference(s)
Compound 17a PC3ProstateIC50: 0.81[11]
MGC803GastricIC50: 1.09[11]
MCF7BreastIC50: 1.30[11]
Piperine A549LungIC50: 198[16]
MDA-MB-231BreastIC50: 238[16]
HepG2LiverIC50: 214[16]

Table 3: In Vitro Activity of Piperidine-Containing Kinase Inhibitors

InhibitorKinase TargetActivity Metric (nM)Reference(s)
AZD7762 CHK1IC50: <5[17]
Compound 6f BTKIC50: 74[18]
PI3KδIC50: 170[18]
Pralsetinib RET (wild-type)IC50: 0.4[19]
RET (V804M mutant)IC50: 0.5[19]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of substituted piperidines in medicinal chemistry.

G cluster_synthesis Synthesis & Initial Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library Substituted Piperidine Library Synthesis HS HS Library->HS Diverse Scaffolds HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Improved Potency & Selectivity Lead_Opt Lead Optimization ADMET->Lead_Opt Favorable PK/PD In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Demonstrated Efficacy Candidate Drug Candidate Selection Tox->Candidate Acceptable Safety Profile

Caption: General workflow for drug discovery involving substituted piperidines.

G cluster_risperidone Risperidone Action cluster_downstream Downstream Signaling cluster_effects Therapeutic Effects Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR Antagonist AdenylylCyclase Adenylyl Cyclase Inhibition (relieved) D2R->AdenylylCyclase Normally Inhibits PLC Phospholipase C Activation (blocked) HT2AR->PLC Normally Activates cAMP ↑ cAMP AdenylylCyclase->cAMP PKA ↑ PKA Activity cAMP->PKA Positive_Symptoms ↓ Positive Symptoms (e.g., hallucinations) PKA->Positive_Symptoms IP3_DAG ↓ IP3 & DAG PLC->IP3_DAG Ca_PKC ↓ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Negative_Symptoms ↓ Negative Symptoms (e.g., apathy) Ca_PKC->Negative_Symptoms

Caption: Signaling pathway of Risperidone as a D2/5-HT2A antagonist.

G cluster_pathway RET Kinase Signaling Pathway RET RET Receptor Tyrosine Kinase RAS_MAPK RAS/RAF/MEK/ERK (MAPK) Pathway RET->RAS_MAPK Activates PI3K_AKT PI3K/AKT/mTOR Pathway RET->PI3K_AKT Activates Pralsetinib Pralsetinib (Piperidine-containing) Pralsetinib->RET Inhibits Proliferation Cell Proliferation, Survival, and Growth RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the RET signaling pathway by a piperidine-containing kinase inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and evaluation of substituted piperidine derivatives.

Protocol 1: Synthesis of Fentanyl

This protocol describes a three-step synthesis of Fentanyl, a potent opioid analgesic.[7][8]

Step 1: N-alkylation of 4-piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in acetonitrile, add cesium carbonate (2.0 eq).

  • Add 2-(bromoethyl)benzene (1.1 eq) to the mixture.

  • Heat the reaction mixture at 80°C for 5 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-phenylethyl)-4-piperidone.

Step 2: Reductive Amination

  • Dissolve N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.2 eq) in dichloromethane.

  • Add acetic acid (2.0 eq) to the solution.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 14 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

Step 3: N-acylation

  • Dissolve N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1.0 eq) and diisopropylethylamine (2.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add propionyl chloride (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Fentanyl.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol describes a general method for determining the binding affinity (Ki) of a substituted piperidine derivative for a target receptor using a competitive radioligand binding assay.[20][21][22]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors).

  • Unlabeled competing ligand (the synthesized piperidine derivative).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well:

    • Total Binding: 150 µL of membrane preparation, 50 µL of buffer, and 50 µL of radioligand solution.

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand solution.

    • Competition: 150 µL of membrane preparation, 50 µL of the competing piperidine derivative (at various concentrations), and 50 µL of radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a piperidine-containing kinase inhibitor using a luminescence-based assay that measures ADP production.[19][23][24][25]

Materials:

  • Recombinant kinase enzyme.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Test inhibitor (piperidine derivative) dissolved in DMSO.

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well white plates.

  • Luminometer plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%.

    • Dilute the kinase enzyme to the desired working concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for the control wells.

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of piperidine derivatives on cancer cell lines.[10][12][26]

Materials:

  • Cancer cell lines.

  • Cell culture medium and supplements.

  • Piperidine derivative to be tested.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which involves the methylation of Ethyl N-Boc-piperidine-4-carboxylate, can stem from several factors. The most common issues are incomplete deprotonation of the C-4 position, side reactions, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Choice of Base and Deprotonation Conditions: The acidity of the proton at the C-4 position is relatively low, requiring a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for such deprotonations. Ensure the LDA is freshly prepared or properly titrated to guarantee its activity. The reaction should be conducted at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Moisture and Air Sensitivity: Organometallic bases like LDA are extremely sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Methylating Agent: Iodomethane (methyl iodide) is a common methylating agent. Use a fresh, high-purity bottle, as older bottles may contain impurities that can quench the enolate or lead to side products.

  • Reaction Time and Temperature: After the addition of the methylating agent, the reaction may need to be slowly warmed to room temperature to ensure complete conversion. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side product in this reaction is often the result of O-alkylation of the enolate, leading to the formation of a silyl ketene acetal if a silylating agent is used as an additive, or other byproducts. Another possibility is dialkylation at the C-4 position, though this is less common with only one acidic proton.

Troubleshooting Steps:

  • Control of Reaction Temperature: Maintaining a low temperature during deprotonation and the initial phase of alkylation is crucial. This favors the thermodynamically more stable C-alkylation product over the O-alkylation product.

  • Addition of HMPA: In some cases, the addition of a polar aprotic solvent additive like hexamethylphosphoramide (HMPA) can help to break up aggregates of the lithium enolate, increasing the rate of C-alkylation. However, be aware of the toxicity of HMPA and handle it with appropriate safety precautions.

  • Purification: Careful column chromatography is often necessary to separate the desired C-alkylated product from any O-alkylated side products and unreacted starting material.

Q3: What is the best method for purifying the final product?

A3: The crude product can be purified by column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. The exact solvent system will depend on the polarity of the side products.

Purification Protocol:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude oil onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system (e.g., starting with 95:5 hexane/ethyl acetate).

  • Carefully load the adsorbed crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate (Starting Material)

This protocol is based on the N-protection of commercially available Ethyl isonipecotate.

  • Reagents:

    • Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

    • Di-tert-butyl dicarbonate (Boc anhydride)

    • Triethylamine (Et3N) or another suitable base

    • Dichloromethane (DCM) or another suitable solvent

  • Procedure:

    • Dissolve Ethyl isonipecotate (1 equivalent) in anhydrous DCM.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc anhydride (1.1 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Protocol 2: Methylation of Ethyl N-Boc-piperidine-4-carboxylate

  • Reagents:

    • Ethyl N-Boc-piperidine-4-carboxylate

    • Lithium diisopropylamide (LDA) solution

    • Iodomethane (Methyl iodide)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere, dissolve Ethyl N-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a freshly prepared or titrated solution of LDA (1.1 equivalents) to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add iodomethane (1.2 equivalents) dropwise to the solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Reported YieldReference
Base LDALDANaHVariesInferred
Solvent THFTHF/HMPADMFVariesInferred
Temperature -78 °C to RT-78 °C to RT0 °C to RTVariesInferred
Methylating Agent IodomethaneIodomethaneIodomethaneVariesInferred
Yield of N-Boc protection N/AN/AN/A~99%[2]
Yield of esterification N/AN/AN/A~90-94%[3][4]

Note: The yields for the methylation step are highly dependent on the specific reaction conditions and successful execution of the protocol. The table provides a framework for optimizing the reaction.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Outcome start Low Yield of this compound incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation side_reactions Side Reactions Observed? incomplete_deprotonation->side_reactions No check_base Verify Base Activity (Freshly prepare or titrate LDA) incomplete_deprotonation->check_base Yes purification_issues Purification Difficulties? side_reactions->purification_issues No optimize_temp Optimize Temperature Control (Maintain -78°C during addition) side_reactions->optimize_temp Yes chromatography Optimize Column Chromatography (Adjust solvent gradient) purification_issues->chromatography Yes improved_yield Improved Yield purification_issues->improved_yield No anhydrous_conditions Ensure Anhydrous Conditions (Dry glassware and solvents) check_base->anhydrous_conditions anhydrous_conditions->improved_yield use_hmpa Consider HMPA Additive (To improve C-alkylation) optimize_temp->use_hmpa use_hmpa->improved_yield chromatography->improved_yield

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl N-Boc-4-methylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Q1: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: Common impurities in the synthesis of this compound can include:

  • Unreacted Starting Materials: Such as Ethyl 4-methylpiperidine-4-carboxylate.

  • Reagents from the Boc-protection Step: Excess di-tert-butyl dicarbonate (Boc anhydride) is a frequent impurity.

  • Byproducts:

    • Hydrolysis Product: N-Boc-4-methylpiperidine-4-carboxylic acid, resulting from the hydrolysis of the ethyl ester.

    • Deprotected Compound: Ethyl 4-methylpiperidine-4-carboxylate if the Boc group is unintentionally removed.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes).

Q2: How can I remove unreacted Boc anhydride from my product?

A2: Excess Boc anhydride can be removed by a few methods:

  • Basic Wash: Washing the organic layer with a mild base like saturated sodium bicarbonate solution during the workup can help hydrolyze the excess Boc anhydride.

  • Imidazole Quench: Adding a small amount of imidazole to the reaction mixture after the protection is complete can react with the excess Boc anhydride, forming a water-soluble byproduct that is easily removed during an aqueous workup.[1][2]

  • Column Chromatography: Boc anhydride and its byproducts are typically less polar than the desired product and can be separated by silica gel chromatography.

Q3: My purified product still shows a baseline spot on the TLC. What could it be and how do I remove it?

A3: A baseline spot on a silica gel TLC plate usually indicates a very polar impurity. This is often the corresponding carboxylic acid, N-Boc-4-methylpiperidine-4-carboxylic acid, formed via hydrolysis of the ethyl ester. To remove this acidic impurity, you can perform a liquid-liquid extraction:

  • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of a mild base like sodium bicarbonate.

  • The acidic impurity will be deprotonated and move into the aqueous layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.

Q4: I am struggling to get good separation of my product from an impurity with a similar Rf value during column chromatography. What can I do?

A4: When dealing with impurities that have similar polarity to your product, consider the following optimization strategies:

  • Solvent System Adjustment: Fine-tune the polarity of your eluent. Small, incremental changes to the solvent ratio (e.g., changing from 20% ethyl acetate in hexanes to 18% or 22%) can significantly improve separation.

  • Alternative Solvent Systems: If adjusting the ratio of your current system doesn't work, try a different solvent mixture. For example, replacing ethyl acetate with diethyl ether or adding a small amount of a more polar solvent like methanol to a dichloromethane/hexane mixture might alter the selectivity of the separation.

  • Recrystallization: If the product is a solid and the impurity is present in a smaller amount, recrystallization can be a highly effective purification method.

Q5: My product appears oily even after removing the solvent. How can I obtain a solid product?

A5: this compound can sometimes be isolated as an oil, especially if minor impurities are present that inhibit crystallization.

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum for an extended period.

  • Trituration: If the product is an amorphous solid or a thick oil, you can try triturating it with a non-polar solvent like hexanes or pentane. This can often induce crystallization and wash away non-polar impurities.

  • Recrystallization: If the product is known to be a solid at room temperature, attempting recrystallization from a suitable solvent system is the best approach to obtain a crystalline solid. A mixed solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point.[3]

Data Presentation

The following table summarizes the expected purity levels of this compound after various purification methods. The purity of the crude product can vary significantly based on the reaction conditions and workup procedure.

Purification MethodTypical Crude Purity (%)Expected Purity After Purification (%)Notes
Liquid-Liquid Extraction 70-9085-95Effective for removing acidic or basic impurities. Purity is highly dependent on the nature of the impurities in the crude material.
Silica Gel Chromatography 70-90>97The most common and effective method for removing a wide range of impurities. Purity of >99% can often be achieved with careful fraction collection.[4][5][6][7][8]
Recrystallization 90-95>99Best suited for purifying an already relatively pure solid product. The choice of solvent is critical for obtaining high purity and yield.

Experimental Protocols

Detailed methodologies for the key purification experiments are provided below.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of this compound from less polar and more polar impurities.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (reagent grade or better)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, developing chamber, and visualization agent (e.g., potassium permanganate stain)

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate and develop it in a solvent system of 20-30% ethyl acetate in hexanes.

    • Visualize the plate using a potassium permanganate stain. The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent system as necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, product-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) to remove non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid this compound that is already of moderate purity (e.g., >90%).

1. Materials:

  • Crude solid this compound

  • Solvents: Ethyl Acetate, Hexanes (or Heptane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

2. Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Inducing Crystallization:

    • Slowly add hexanes to the hot solution until it becomes slightly turbid.

    • If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Purification

Purification Troubleshooting Workflow start Crude Product Analysis (TLC/NMR) impurity_type Identify Impurity Type start->impurity_type non_polar Non-polar Impurities (e.g., Boc Anhydride) impurity_type->non_polar Low Rf polar Polar Impurities (e.g., Carboxylic Acid) impurity_type->polar High Rf / Baseline similar_polarity Impurities with Similar Polarity impurity_type->similar_polarity Close Rf chromatography Column Chromatography (Gradient Elution) non_polar->chromatography extraction Liquid-Liquid Extraction (Basic Wash) polar->extraction similar_polarity->chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization If solid pure_product Pure Product (>97%) chromatography->pure_product recrystallization->pure_product

Caption: A decision-making workflow for troubleshooting the purification of this compound.

General Purification Workflow

General Purification Workflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polishing Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Remove acidic/basic impurities Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Separate by polarity Recrystallization (optional) Recrystallization (optional) Column Chromatography->Recrystallization (optional) For high purity solid Pure Product (>97%) Pure Product (>97%) Column Chromatography->Pure Product (>97%) Pure Product (>99%) Pure Product (>99%) Recrystallization (optional)->Pure Product (>99%)

Caption: A general workflow for the multi-step purification of this compound.

Chemical Structures of Product and Common Impurities

Caption: Structures of the target compound and its common impurities.

References

Technical Support Center: Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-substituted piperidines. This resource addresses common byproducts and offers solutions to frequently encountered experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and problems encountered during the synthesis of 4-substituted piperidines, focusing on the identification and mitigation of byproducts.

1. N-Alkylation of Piperidines

Question: I am attempting an N-alkylation of a 4-substituted piperidine with an alkyl halide and I'm observing a significant amount of a water-soluble byproduct, leading to low yields of my desired tertiary amine. What is this byproduct and how can I avoid its formation?

Answer:

The most common byproduct in the N-alkylation of piperidines is a quaternary ammonium salt . This occurs when the initially formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with a second molecule of the alkylating agent.[1] This over-alkylation is a frequent cause of reduced yields and purification challenges due to the high water solubility of the salt.

Troubleshooting Strategies:

  • Stoichiometry Control: The formation of the quaternary salt is highly dependent on the stoichiometry of the reactants. Using an excess of the alkylating agent significantly increases the likelihood of this side reaction. To favor mono-alkylation, it is recommended to use an excess of the piperidine (2-3 equivalents) relative to the alkylating agent. Alternatively, the slow, controlled addition of the alkylating agent using a syringe pump can maintain a low concentration of the alkyl halide, thus minimizing over-alkylation.

  • Choice of Base: The reaction of a piperidine with an alkyl halide generates an acid (HX) which can protonate the starting piperidine, rendering it non-nucleophilic and slowing down the reaction. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), can neutralize this acid. However, the choice of base and reaction conditions can also influence the rate of the competing di-alkylation.[2]

  • Alternative Synthetic Route: If quaternary salt formation remains a persistent issue, consider an alternative synthetic approach such as reductive amination. This method avoids the use of alkyl halides altogether, thereby eliminating the possibility of over-alkylation.[2]

2. Reductive Amination

Question: During the reductive amination of a 4-piperidone with a primary amine using sodium cyanoborohydride (NaBH₃CN), I've identified an impurity with a nitrile group in my product mixture. What is this and how can I prevent it?

Answer:

When using sodium cyanoborohydride (NaBH₃CN) as the reducing agent in reductive aminations, a common byproduct is a cyano-adduct . This is formed by the reaction of the iminium ion intermediate with the cyanide ion, which can be present as an impurity or degradation product of NaBH₃CN.

Troubleshooting Strategies:

  • Alternative Reducing Agent: To circumvent the formation of nitrile impurities, it is highly recommended to use an alternative, non-cyanide-containing reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reagent for reducing imines and is not a source of cyanide ions.[3][4] It is less likely to reduce the starting ketone or aldehyde compared to sodium borohydride (NaBH₄).[3][5]

  • pH Control: The formation of the nitrile byproduct can be suppressed by maintaining a slightly basic pH during the reaction.

Question: My reductive amination of a 4-piperidone is giving me a significant amount of the corresponding 4-piperidinol. How can I minimize this alcohol byproduct?

Answer:

The formation of a 4-piperidinol byproduct is due to the reduction of the starting 4-piperidone by the hydride reagent. This side reaction is more prevalent with stronger reducing agents and less reactive ketones or aldehydes.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for reductive aminations as it is less reactive towards ketones and aldehydes than sodium borohydride (NaBH₄).[3][5] Using NaBH(OAc)₃ will significantly reduce the formation of the alcohol byproduct.[4]

  • Stepwise Procedure: If using NaBH₄ is unavoidable, a stepwise procedure can be employed. First, allow sufficient time for the imine to form completely by mixing the 4-piperidone and the amine. Then, add the NaBH₄ to reduce the pre-formed imine.[5][6]

3. Dieckmann Condensation for 4-Piperidone Synthesis

Question: I am synthesizing a 4-piperidone derivative via a Dieckmann condensation of an N-substituted bis(ester). My yields are inconsistent and sometimes very low. What could be the issue?

Answer:

A common issue in the Dieckmann condensation is the reversibility of the reaction, which can lead to a retro-Dieckmann reaction . This side reaction involves the cleavage of the β-keto ester product by the alkoxide base, leading to the starting diester and reducing the overall yield. The yield can also be affected by intermolecular condensation leading to polymer formation if high concentrations are used.[7]

Troubleshooting Strategies:

  • Careful Work-up: The work-up of a Dieckmann condensation must be performed carefully to avoid the retro-Dieckmann reaction. The sodium salt of the β-keto ester formed during the reaction should be neutralized with acid under controlled temperature conditions.

  • Reaction Time: Prolonged reaction times can sometimes lead to decreased yields due to the product participating in side reactions. It is advisable to monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time.

  • High Dilution: To minimize intermolecular side reactions that lead to polymers, the Dieckmann condensation is often carried out under high dilution conditions.[7]

4. Gabriel Synthesis for 4-Aminopiperidines

Question: I am using the Gabriel synthesis to prepare a 4-aminopiperidine derivative. After the final hydrazinolysis step, I am having difficulty separating my product from the phthalhydrazide byproduct. Are there any tips for this purification?

Answer:

A well-known drawback of the Gabriel synthesis is the formation of the phthalhydrazide byproduct , which can be challenging to separate from the desired primary amine.[8][9]

Troubleshooting Strategies:

  • Acidic Work-up: An alternative to hydrazinolysis is acidic hydrolysis to cleave the phthalimide. This will produce the primary amine as its ammonium salt and phthalic acid. The phthalic acid can often be removed by filtration, and the amine can be liberated from its salt by basification and extraction.

  • Alternative Reagents: Several alternative reagents to potassium phthalimide have been developed for the Gabriel synthesis. These reagents are designed to undergo cleavage under milder conditions, which can simplify the purification process.[8]

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data on the formation of common byproducts in 4-substituted piperidine synthesis.

Table 1: Influence of Stoichiometry on Quaternary Salt Formation in N-Alkylation

Molar Ratio (Piperidine : Alkyl Halide)Desired Tertiary Amine Yield (%)Quaternary Ammonium Salt Byproduct (%)
1 : 1.1~60-70%~20-30%
2 : 1>85%<10%
3 : 1>95%<5%

Note: Yields are approximate and can vary depending on the specific substrates, solvent, and temperature.

Table 2: Comparison of Reducing Agents in Reductive Amination of 4-Piperidone

Reducing AgentDesired Amine Yield (%)4-Piperidinol Byproduct Yield (%)
Sodium Borohydride (NaBH₄)60-80%15-35%
Sodium Cyanoborohydride (NaBH₃CN)80-95%5-15% (plus potential nitrile byproduct)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)>95%<5%

Note: Yields are approximate and depend on the reactivity of the 4-piperidone and the amine.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Piperidone (Minimizing Quaternary Salt Formation)

This protocol describes the N-benzylation of 4-piperidone hydrochloride hydrate.

  • Reaction Setup: In a round-bottom flask, suspend 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.15 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 65 °C for 14 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Quench the filtrate with ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1-benzyl-4-piperidone.[10]

Protocol 2: Reductive Amination of 1-Benzyl-4-piperidone

This protocol details the reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride.

  • Reaction Setup: Dissolve 1-benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in 1,2-dichloroethane (DCE). Add acetic acid (1.1 equivalents).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

This protocol outlines the synthesis of 1-benzyl-4-piperidone starting from benzylamine and methyl acrylate.

  • Michael Addition: Prepare N,N-bis(β-propionate methyl ester) benzylamine by reacting benzylamine with methyl acrylate.

  • Reaction Setup for Dieckmann Condensation: In a dry three-necked flask, add anhydrous toluene and metallic sodium (sodium should be in molar excess relative to the diester). Heat the mixture to reflux with stirring. Add a small amount of anhydrous methanol to initiate the reaction.

  • Reagent Addition: Slowly add the N,N-bis(β-propionate methyl ester) benzylamine to the refluxing mixture.

  • Reaction: Reflux the reaction mixture for 6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and extract with 25% hydrochloric acid. Reflux the acidic aqueous layer for 5 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with 35% sodium hydroxide solution to a pH of approximately 8.5. Extract the product with ethyl acetate. Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation and purify the residue by vacuum distillation to obtain 1-benzyl-4-piperidone.[10]

Protocol 4: Synthesis of Phthalimide (Precursor for Gabriel Synthesis)

This protocol describes the preparation of phthalimide from phthalic anhydride and aqueous ammonia.

  • Reaction Setup: In a round-bottomed flask fitted with an air condenser, mix phthalic anhydride (1 equivalent) and 28% aqueous ammonia (1.9 equivalents).

  • Reaction: Slowly heat the mixture with a flame until it is in a state of quiet fusion at about 300 °C. This process takes approximately 1.5 to 2 hours.

  • Isolation: Pour the hot reaction mixture into a container and allow it to cool. The resulting solid is practically pure phthalimide.[8]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in 4-substituted piperidine synthesis.

References

Technical Support Center: Optimizing Reaction Time for N-Boc-Piperidine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of N-Boc-piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times and troubleshooting common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of N-Boc-piperidine?

A1: The two most common and effective methods are direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones. Direct alkylation involves the reaction of N-Boc-piperidine with an alkyl halide in the presence of a base.[1][2] Reductive amination is a two-step, one-pot process where an iminium ion intermediate is formed between N-Boc-piperidine and a carbonyl compound, which is then reduced.[1]

Q2: How can I minimize the reaction time for direct N-alkylation?

A2: To shorten the reaction time for direct alkylation, consider the following:

  • Choice of Base: Stronger, non-nucleophilic bases can accelerate the reaction. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[1]

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they can help to dissolve the reagents and facilitate the reaction.[2][3]

  • Temperature: Increasing the reaction temperature will typically increase the reaction rate. However, this must be balanced with the potential for side product formation.[1]

  • Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.

Q3: My reductive amination reaction is slow. What are the potential causes?

A3: A sluggish reductive amination can be due to several factors:

  • Inefficient Iminium Ion Formation: The initial formation of the iminium ion can be slow, especially with less reactive ketones. Using a Lewis acid catalyst or a small amount of a protic acid can sometimes facilitate this step.

  • Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and commonly used reagent.[1] Ensure it is fresh and has been stored properly.

  • Presence of Water: The reaction should be carried out under anhydrous conditions, as water can inhibit the formation of the iminium ion.

Q4: How do I choose between direct alkylation and reductive amination?

A4: The choice of method depends on the desired product and the available starting materials.

  • Direct Alkylation is suitable when the corresponding alkyl halide is readily available and stable. It is a straightforward method but can be prone to overalkylation if not properly controlled (though less of a concern with the Boc-protected nitrogen).

  • Reductive Amination is ideal when starting from an aldehyde or ketone. It is a milder method and is particularly advantageous for preparing more complex N-substituted piperidines.

Troubleshooting Guides

Issue 1: Slow or Incomplete Direct N-Alkylation

If your direct N-alkylation of N-Boc-piperidine is proceeding slowly or stalling, consult the following troubleshooting guide.

Troubleshooting_Direct_Alkylation start Slow or Incomplete Direct Alkylation cause1 Suboptimal Base start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Low Temperature start->cause3 cause4 Poor Reagent Quality start->cause4 solution1a Switch to a stronger base (e.g., K2CO3 -> Cs2CO3) cause1->solution1a solution1b Ensure base is anhydrous and finely powdered cause1->solution1b solution2 Use a polar aprotic solvent (e.g., DMF, MeCN) cause2->solution2 solution3 Gradually increase temperature (e.g., RT to 50-80 °C) cause3->solution3 solution4 Use fresh, high-purity reagents and anhydrous solvent cause4->solution4

Caption: Troubleshooting workflow for slow direct N-alkylation.

Issue 2: Low Yield in Reductive Amination

For low yields in the reductive amination of N-Boc-piperidine, consider the following potential issues and solutions.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination cause1 Inefficient Imine/Iminium Ion Formation start->cause1 cause2 Inactive Reducing Agent start->cause2 cause3 Presence of Water start->cause3 cause4 Suboptimal pH start->cause4 solution1 Add a catalytic amount of acid (e.g., acetic acid) cause1->solution1 solution4 Maintain a slightly acidic to neutral pH for imine formation cause1->solution4 solution2 Use fresh, high-quality reducing agent (e.g., NaBH(OAc)3) cause2->solution2 solution3 Ensure use of anhydrous solvents and reagents cause3->solution3

Caption: Troubleshooting workflow for low yield in reductive amination.

Data Presentation

Direct N-Alkylation of N-Boc-Piperidine: Estimated Reaction Times

The following table provides estimated reaction times for the direct N-alkylation of N-Boc-piperidine with a reactive alkyl halide (e.g., benzyl bromide) under various conditions. These are generalized estimates based on established chemical principles, and actual times may vary.

Base (1.5 equiv.)SolventTemperature (°C)Estimated Reaction Time (h)
K₂CO₃Acetonitrile (MeCN)Room Temperature12 - 24
K₂CO₃Acetonitrile (MeCN)604 - 8
K₂CO₃DMFRoom Temperature8 - 16
K₂CO₃DMF602 - 6
Cs₂CO₃Acetonitrile (MeCN)Room Temperature6 - 12
Cs₂CO₃DMFRoom Temperature4 - 8
DIPEAAcetonitrile (MeCN)Room Temperature18 - 36
Reductive Amination of N-Boc-Piperidine: Typical Reaction Times

This table outlines typical reaction times for the reductive amination of N-Boc-piperidine with an aldehyde (e.g., benzaldehyde) using a common reducing agent.

Reducing Agent (1.5 equiv.)SolventTemperature (°C)Typical Reaction Time (h)
Sodium TriacetoxyborohydrideDichloromethane (DCM)Room Temperature12 - 24
Sodium Triacetoxyborohydride1,2-Dichloroethane (DCE)Room Temperature12 - 24
Sodium CyanoborohydrideMethanol (MeOH)Room Temperature12 - 24

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of N-Boc-piperidine.

Materials:

  • N-Boc-piperidine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., DMF or MeCN)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine and the base.

  • Add the anhydrous solvent and stir the mixture to form a suspension.

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Direct_Alkylation_Workflow A Combine N-Boc-piperidine and base in anhydrous solvent B Add alkyl halide A->B C Stir at desired temperature and monitor reaction B->C D Work-up: Quench, extract, wash, dry, concentrate C->D E Purify product D->E

Caption: Experimental workflow for direct N-alkylation.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of N-Boc-piperidine.

Materials:

  • N-Boc-piperidine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, 1.1 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq)

  • Anhydrous solvent (e.g., DCM or DCE)

  • (Optional) Catalytic amount of acetic acid

Procedure:

  • To a dry reaction flask, dissolve N-Boc-piperidine and the aldehyde in the anhydrous solvent.

  • (Optional) Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow A Combine N-Boc-piperidine and aldehyde in anhydrous solvent B Stir for 1-2 hours to form iminium ion A->B C Add reducing agent B->C D Stir at room temperature and monitor reaction C->D E Work-up: Quench, extract, wash, dry, concentrate D->E F Purify product E->F

Caption: Experimental workflow for reductive amination.

References

Technical Support Center: Scaling Up Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals when scaling up the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My piperidine product has a yellow tint after synthesis and storage. What causes this, and how can I prevent it? A1: A yellow color in piperidine is typically due to oxidation byproducts. For applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation. To prevent future discoloration, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm observing unexpected crystallization in my piperidine solution stored in DMF. What is happening? A2: This is a common issue where piperidine reacts with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases (e.g., HCl from other reagents) to form salts like piperidine hydrochloride, which then crystallize.[1] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. For prevention, ensure storage containers are tightly sealed and consider storing under an inert atmosphere.[1]

Q3: Is it necessary to protect the piperidine nitrogen during synthesis? A3: Yes, it is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group). This is especially critical when using reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent.[1] N-protection prevents side reactions and the protecting group can be removed in a subsequent step if the free amine is required.[1]

Q4: What are the primary methods for synthesizing the piperidine ring at scale? A4: The most common industrial and laboratory-scale methods include:

  • Catalytic Hydrogenation of Pyridines: This involves reducing the corresponding pyridine derivative using a heterogeneous catalyst (e.g., Pd/C, PtO₂, Rh/C, Raney Nickel) under a hydrogen atmosphere.[1][2]

  • Reductive Amination: Cyclization of 1,5-dicarbonyl compounds (like glutaraldehyde) with a primary amine. This method can offer good yields but often requires significant optimization.[1]

  • Aza-Diels-Alder Reaction: A [4+2] cycloaddition to form the piperidine ring, though it can be sensitive to reaction conditions which may affect stereoselectivity.[1]

Troubleshooting Guide: Catalytic Hydrogenation of Pyridines

Catalytic hydrogenation is a primary method for synthesizing piperidines, but scaling it up presents challenges related to reaction control, catalyst performance, and byproduct formation.[1][3][4]

Problem 1: Low or No Conversion of Pyridine
Potential Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning Ensure the pyridine starting material and solvent are pure and free from catalyst poisons like sulfur compounds or water.[3][5] Use a fresh batch of catalyst or one known to be less prone to poisoning, such as rhodium-based catalysts.[2]
Insufficient Hydrogen Pressure / Poor Mass Transfer On scale-up, gas-liquid mixing becomes critical. Increase hydrogen pressure incrementally and ensure vigorous and efficient stirring to improve mass transfer.[2]
Low Reaction Temperature The aromaticity of the pyridine ring requires energy to overcome.[3][4] Gradually increase the reaction temperature while monitoring for side reactions.[2]
Inactive Catalyst Batch Test the catalyst on a small-scale, known reaction to confirm its activity before committing to a large-scale run.[2]
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Over-reduction (Hydrogenolysis) Over-reduction leads to C-N bond cleavage, forming ring-opened byproducts like pentylamines.[2] This is a significant issue that reduces yield. Optimize by using a more selective catalyst (Rhodium-based catalysts are often preferred) and carefully controlling temperature and reaction time.[2]
Incomplete Reduction The presence of partially hydrogenated intermediates (e.g., tetrahydropyridine) indicates an incomplete reaction.[2] Increase the reaction time, catalyst loading, or hydrogen pressure. Consider adding a fresh portion of the catalyst if deactivation is suspected.[2]
Formation of Azeotrope with Pyridine Piperidine and pyridine form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine), making separation by simple distillation difficult.[1] To purify, consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation via filtration.[1]

G start Low Conversion Observed check_catalyst Is the catalyst active and pure? start->check_catalyst check_conditions Are reaction conditions (H2 pressure, Temp, Stirring) adequate for scale? check_catalyst->check_conditions Yes sol_catalyst Action: 1. Use fresh/high-purity catalyst. 2. Screen catalysts (e.g., Rh/C). 3. Ensure substrate/solvent purity. check_catalyst->sol_catalyst No check_intermediates Are partially hydrogenated intermediates present (TLC/GC)? check_conditions->check_intermediates Yes sol_conditions Action: 1. Increase H2 pressure. 2. Increase temperature. 3. Improve agitation/mixing. check_conditions->sol_conditions No sol_intermediates Action: 1. Increase reaction time. 2. Increase catalyst loading. 3. Re-evaluate conditions. check_intermediates->sol_intermediates Yes end_ok Process Optimized check_intermediates->end_ok No (Re-evaluate problem) sol_catalyst->end_ok sol_conditions->end_ok sol_intermediates->end_ok

Data Presentation: Catalyst Performance in Pyridine Hydrogenation

The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions. Below is a summary of common catalysts used for scaling up pyridine hydrogenation.

CatalystTypical Pressure (bar)Typical Temperature (°C)SolventKey Considerations
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for various substituted pyridines.[1]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active and selective than Palladium for pyridine reduction, with less over-reduction.[1][2]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be effective but is more prone to catalyst poisoning and may require harsher conditions.[1]
Raney Nickel High (>100)170 - 200None or hydrocarbonOften used for the industrial synthesis of piperidine itself, but requires high temperatures and pressures.[1][6]
Rh₂O₃ 540TFEA modern, highly efficient catalyst allowing for mild conditions and broad substrate scope.[7]

Experimental Protocols

Protocol 1: Kilogram-Scale Hydrogenation of Substituted Pyridine using PtO₂

This protocol is adapted for the large-scale synthesis of piperidine derivatives via catalytic hydrogenation.

Materials and Equipment:

  • High-pressure reactor (e.g., Parr hydrogenator) suitable for the desired scale.

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial Acetic Acid (Solvent)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen source

  • Filtration apparatus

Procedure:

  • Reactor Setup: In the high-pressure reactor, charge the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Inerting: Purge the reactor vessel thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add PtO₂ (1-5 mol%).

  • Pressurization: Seal the reactor. Purge the system multiple times with hydrogen gas before pressurizing to the target pressure (e.g., 50-70 bar).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 60-80 °C). The reaction is typically exothermic, so careful temperature monitoring and control are essential.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Progress can also be checked by sampling (if the reactor allows) and analyzing via GC-MS or TLC.

  • Workup:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the system again with an inert gas.

    • Carefully filter the reaction mixture through a pad of celite or another suitable filter aid to remove the platinum catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted.

    • The resulting filtrate containing the piperidine product can then be processed further (e.g., solvent removal, extraction, distillation, or crystallization).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Pyridine & Solvent B Purge with Inert Gas A->B C Add Catalyst (PtO₂) B->C D Seal & Purge with H₂ C->D E Pressurize & Heat D->E F Monitor H₂ Uptake E->F G Cool, Vent & Purge F->G H Filter Catalyst G->H I Process Filtrate (Distill/Crystallize) H->I

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Piperidines

This method is suitable for rapid synthesis and optimization at the lab scale before scaling up, utilizing the cyclocondensation of 1,5-dichloropentane.[8]

Materials and Equipment:

  • Microwave reactor with sealed vessels

  • 1,5-dichloropentane (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane, the desired primary amine, and potassium carbonate.[8]

  • Solvent Addition: Add deionized water (e.g., 2 mL) to the vessel.[8]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Reaction progress can be monitored by TLC.[8]

  • Workup: After the reaction is complete, cool the vessel to room temperature.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 15 mL).[8]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.[8]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[8]

References

Technical Support Center: Purity Determination of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for determining the purity of piperidine derivatives. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of piperidine derivatives?

A1: The most common and powerful techniques for analyzing piperidine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] The choice between these methods depends on the volatility and thermal stability of the specific piperidine derivative.[1]

  • HPLC is well-suited for non-volatile or thermally labile compounds.[1] Reversed-phase HPLC (RP-HPLC) is the most frequently used mode.[2]

  • GC is ideal for volatile and thermally stable compounds.[1] It often requires a derivatization step to improve the volatility and peak shape of polar piperidine derivatives.[1][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it suitable for analyzing low concentrations of piperidines in complex matrices.[3]

Q2: My piperidine derivative lacks a UV chromophore. How can I detect it using HPLC-UV?

A2: For piperidine derivatives that do not absorb UV radiation, a pre-column derivatization step is necessary.[2][4] This involves reacting the analyte with a derivatizing agent that attaches a UV-active molecule (a chromophore) to it. A common example is the derivatization of piperidine with 4-toluenesulfonyl chloride (tosyl chloride), which allows for UV detection.[2][5][6][7]

Q3: Why is derivatization often required for the GC analysis of piperidine derivatives?

A3: Derivatization is frequently employed in the GC analysis of piperidines for several reasons:[3][8]

  • To Increase Volatility: Many piperidine derivatives, especially those with polar functional groups, are not volatile enough for direct GC analysis. Derivatization converts them into more volatile compounds.[3]

  • To Improve Thermal Stability: Some derivatives may degrade at the high temperatures used in the GC injector and column. Derivatization can create more thermally stable versions of the analyte.[3]

  • To Enhance Peak Shape: The basic nature of the piperidine nitrogen can cause interactions with the GC column, leading to peak tailing. Derivatization masks this basicity, resulting in more symmetrical peaks.[3]

  • To Improve Sensitivity: Derivatizing agents can introduce chemical groups that enhance ionization in the mass spectrometer, leading to better sensitivity.[3]

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Peak Tailing for Basic Piperidine Compounds

  • Primary Cause: Secondary interactions between the protonated (positively charged) basic piperidine compound and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[9][10] This creates a secondary retention mechanism, causing some of the analyte to be retained longer, which results in an asymmetrical peak.[9][10]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with the basic analyte.[9][10][11]

    • Use of Mobile Phase Additives: Adding a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the active silanol sites.[4][9]

    • Column Selection: Use a modern, high-purity, end-capped C18 column or a column with a different stationary phase, like a polar-embedded or charged surface hybrid (CSH) column, which is less prone to secondary interactions with basic compounds.[9][11]

Issue 2: Poor Resolution Between Diastereomers

  • Possible Causes & Solutions:

    • Inappropriate Stationary Phase: The column chemistry may not be selective enough for your diastereomers.

      • Solution: Screen different stationary phases. For reversed-phase, in addition to C18, consider pentafluorophenyl (PFP) phases.[4] For normal-phase, a bare silica column might be effective.[4]

    • Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase directly impact selectivity.

      • Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[4]

    • Incorrect Temperature: Temperature affects the thermodynamics of the separation.

      • Solution: Analyze samples at different temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition for your specific separation.[4]

Issue 3: Appearance of Two Peaks for a Pure Compound

  • Possible Cause: This can occur with free base or acid forms of piperidine derivatives due to differential ionization or interaction with the stationary phase.[12] The hydrochloride salt form often elutes as a single peak.[12]

  • Solutions:

    • Adjust Mobile Phase pH: Adding a buffer to the mobile phase can help maintain a consistent ionization state of the analyte.[12]

    • Modify Mobile Phase Strength: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in the initial mobile phase.[4][12]

    • Consider a Different Column: The column chemistry may be contributing to the issue.[12]

GC Troubleshooting

Issue 1: No or Low Analyte Peak When Spiking the API

  • Possible Cause: The piperidine derivative may be reacting with the Active Pharmaceutical Ingredient (API) in the headspace vial.[13]

  • Solutions:

    • Derivatization: Derivatize the piperidine derivative to prevent its reaction with the API. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent for this purpose.

    • Standard Addition Method: If the reaction is not complete, the method of standard additions can be used to quantify the analyte.[13]

Issue 2: Tailing Peaks

  • Possible Causes & Solutions:

    • Active Sites in the System: The basic piperidine nitrogen can interact with active sites in the GC inlet or column.

      • Solution: Use a deactivated inlet liner and a high-quality, inert GC column.[14] Periodically trim the inlet end of the column to remove accumulated non-volatile residues.[14]

    • Chemical Nature of the Compound: The inherent basicity of the piperidine can lead to tailing.

      • Solution: Derivatize the compound to mask the basic nitrogen.[3][14]

Data Presentation

Table 1: Comparison of Analytical Techniques for Piperidine Derivative Purity Determination

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1]
Typical Analytes Volatile and thermally stable compounds.[1]Non-volatile or thermally labile compounds.[1]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[1]Ultraviolet (UV) Detector, Mass Spectrometry (MS).[1]
Sample Preparation Often requires derivatization for polar amines to improve volatility and peak shape.[1][3]May require derivatization to enhance UV detection if the compound lacks a chromophore.[1][2]

Table 2: HPLC Method Validation Parameters for Derivatized Piperidine [2][6][7]

Validation ParameterResult
Linearity Range0.44 - 53.33 µg/mL
Correlation Coefficient (R²)0.9996
Accuracy (% Recovery)101.82%
Precision (%RSD)0.6%
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.44 µg/mL

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Piperidine with Pre-Column Derivatization

This protocol is based on the derivatization of piperidine with 4-toluenesulfonyl chloride.[5][6][7]

  • Derivatization:

    • To a known amount of the sample, add a basic solution (e.g., sodium hydroxide).

    • Add the derivatizing agent, 4-toluenesulfonyl chloride, dissolved in a suitable solvent.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction, for example, by adding an acid.

    • Dilute the sample to the final volume with the mobile phase.

    • Prepare calibration standards using the same derivatization procedure.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: A mixture of water with 0.1% phosphoric acid and acetonitrile (e.g., 32:68 v/v).[5][6][7]

    • Flow Rate: 1.0 mL/min.[5][6][7]

    • Column Temperature: 30°C.[5][6]

    • Detection: UV at a specified wavelength.

Protocol 2: GC-MS Analysis of Piperidine Derivatives with Derivatization

This protocol outlines a general procedure for the analysis of piperidine derivatives using GC-MS with silylation.

  • Derivatization (Silylation):

    • In a reaction vial, combine the dried sample with a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.

    • Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250-280°C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Detection Mode: Scan or Selected Ion Monitoring (SIM).

Visualizations

MethodDevelopmentWorkflow HPLC Method Development Workflow for Piperidine Derivatives start Start: New Piperidine Derivative chromophore Does the analyte have a strong UV chromophore? start->chromophore direct_hplc Proceed with Direct HPLC-UV Analysis chromophore->direct_hplc Yes derivatization Derivatization Required chromophore->derivatization No optimize Optimize Chromatographic Conditions (Mobile Phase, Column, Temperature) direct_hplc->optimize hplc_derivative HPLC-UV Analysis of Derivative derivatization->hplc_derivative hplc_derivative->optimize validate Method Validation (Linearity, Accuracy, Precision) optimize->validate end Report Results validate->end

Caption: A decision tree for HPLC-UV method development.

HPLCTroubleshootingWorkflow Troubleshooting Common HPLC Peak Shape Issues start Problem: Poor Peak Shape check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_causes Causes: - Secondary Interactions - Column Overload - Column Degradation check_tailing->tailing_causes Yes check_split Split Peak? check_fronting->check_split No fronting_causes Causes: - Column Overload - Sample Solvent Stronger  than Mobile Phase check_fronting->fronting_causes Yes split_causes Causes: - Column Void - Plugged Frit - Sample Solvent Mismatch check_split->split_causes Yes end Resolution check_split->end No tailing_solutions Solutions: - Adjust Mobile Phase pH - Use Additives (e.g., TEA) - Use End-Capped Column tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Sample Concentration - Dissolve Sample in  Mobile Phase fronting_causes->fronting_solutions split_solutions Solutions: - Replace Column - Replace Frit - Match Sample Solvent split_causes->split_solutions tailing_solutions->end fronting_solutions->end split_solutions->end

Caption: A workflow for troubleshooting HPLC peak shape problems.

References

Technical Support Center: HPLC Analysis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during chromatographic analysis.

Troubleshooting Guide

This section addresses specific problems you might encounter during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives due to interactions with the stationary phase.[1] Peak fronting can also occur due to issues like column overloading or improper sample solvent.[2]

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column.[1]- Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3) to ensure the silanol groups are fully protonated, minimizing secondary interactions.[1][3] - Use a Highly Deactivated Column: Employ an end-capped column or a column with a polar-embedded phase to shield the analyte from residual silanol groups.[4] - Add a Mobile Phase Modifier: Introduce a basic modifier like 0.1% triethylamine (TEA) to the mobile phase to mask the silanol groups.[3]
Peak Fronting The sample is dissolved in a solvent stronger than the mobile phase.[2]- Modify Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition.[2]
Column overload due to high sample concentration.[2]- Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[2][3]
Problem: Poor Peak Resolution

Inadequate separation between the analyte peak and other components in the sample mixture can compromise quantification.[5]

Symptom Potential Cause Recommended Solution
Co-eluting or Overlapping Peaks Suboptimal mobile phase composition.[2]- Adjust Solvent Ratio: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase to improve selectivity.[2]
Inappropriate stationary phase.[2]- Select a Different Column: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry.[5]
Flow rate is too high.[2]- Optimize Flow Rate: Reduce the flow rate to allow for better separation, but be mindful of increasing run times.[6]
Column temperature is not optimal.[2]- Adjust Column Temperature: Vary the column temperature as it can affect retention times and selectivity.[2][7]
Problem: Inconsistent Retention Times

Fluctuations in retention time can affect the reliability and reproducibility of the analytical method.[7]

Symptom Potential Cause Recommended Solution
Retention Time Drifting Poor column equilibration.[7]- Increase Equilibration Time: Ensure the column is adequately equilibrated with the mobile phase before each injection.[7]
Changes in mobile phase composition.[7]- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7]
Inconsistent column temperature.[7]- Use a Column Oven: Maintain a constant and consistent column temperature using a thermostat-controlled column oven.[7]
System leaks.[7]- Check for Leaks: Inspect all fittings and connections for any signs of leaks.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound?

A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid (TFA).[2][8] A gradient elution from a lower to a higher concentration of acetonitrile can be used to determine the optimal elution conditions.

Q2: Why am I seeing an extra peak in my chromatogram when analyzing the free base form of a piperidine derivative?

A2: The presence of two peaks for a pure piperidine derivative in its free base form can be due to differential ionization or interaction with the stationary phase.[9] To address this, consider adjusting the mobile phase pH with a buffer or using a different column chemistry.[9]

Q3: How can I improve the sensitivity of my analysis?

A3: Low sensitivity can be caused by a low sample concentration, a high level of system noise, or a poorly designed method.[5] To improve sensitivity, you can try to improve the sample preparation method to concentrate the analyte, reduce system noise by ensuring proper grounding and clean mobile phases, and optimize the separation method for better peak shape and efficiency.[5]

Q4: Is derivatization necessary for the analysis of piperidine-containing compounds?

A4: For HPLC analysis with UV detection, derivatization is generally not required if the compound has a suitable chromophore. However, for techniques like GC-MS, derivatization is often necessary to increase the volatility and thermal stability of piperidine compounds, as well as to improve peak shape.[10] For HPLC of compounds with no UV chromophore, pre-column derivatization can be employed to make them detectable by a UV detector.[11]

Q5: What should I do if my column backpressure is too high?

A5: High backpressure can be caused by a blocked column frit, precipitation of buffer salts, or contamination.[3] Try flushing the column with a strong solvent in the reverse direction (if permitted by the manufacturer).[1] If the problem persists, the column may need to be replaced.[3] Using a guard column can help protect the analytical column from contamination.

Experimental Protocols

A representative experimental protocol for the analysis of a piperidine derivative is provided below, which can be adapted for this compound.

Sample Preparation:

Dissolve a known amount of this compound in the initial mobile phase composition to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL, followed by serial dilutions). Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile[8]
Gradient 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[11]
Detection UV at 210 nm and 254 nm[8]
Injection Volume 10 µL

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow start Start Analysis problem Problem with Chromatogram? start->problem peak_shape Poor Peak Shape? problem->peak_shape Yes end Analysis Successful problem->end No resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting If not tailing retention Retention Time Shift? resolution->retention No adjust_mobile_phase Adjust Mobile Phase Ratio resolution->adjust_mobile_phase Yes check_equilibration Check Column Equilibration retention->check_equilibration Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph check_sample_solvent Check Sample Solvent fronting->check_sample_solvent use_deactivated_column Use Deactivated Column adjust_ph->use_deactivated_column reduce_concentration Reduce Concentration/Volume check_sample_solvent->reduce_concentration optimize_flow_rate Optimize Flow Rate adjust_mobile_phase->optimize_flow_rate change_column Change Column optimize_flow_rate->change_column check_mobile_phase_prep Check Mobile Phase Prep check_equilibration->check_mobile_phase_prep check_temp Check Temperature Control check_mobile_phase_prep->check_temp check_leaks Check for System Leaks check_temp->check_leaks

Caption: A flowchart for troubleshooting common HPLC analysis issues.

References

Technical Support Center: Preventing t-Butylation During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent the unwanted side reaction of t-butylation during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.

Troubleshooting Guide

Issue: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a mass shift of +56 Da.

  • Possible Cause: The primary cause is the generation of a reactive tert-butyl cation during the cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your peptide or substrate, leading to the formation of t-butylated side products.[1][3]

  • Solution: The most effective solution is to incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture.[1][4] Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues of your compound, thus preventing the unwanted modification.[1][5]

Experimental Protocol: General Boc Deprotection with Scavengers

This protocol provides a general guideline for cleaving a peptide from a resin and removing side-chain protecting groups.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).[4]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. The choice and composition of the cocktail depend on the amino acids present in the peptide (see Table 1). A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[5][6][7]

  • Deprotection Reaction: Add the cleavage cocktail to the resin (a typical ratio is 10-20 mL per gram of resin).[8][9] Stir or agitate the mixture at room temperature for 1-3 hours. Peptides with multiple arginine residues may require longer reaction times.[8][10]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]

  • Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-20 times the volume of the filtrate) to precipitate the crude peptide.[6]

  • Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet two or more times with cold ether to remove residual scavengers and cleaved protecting groups.[6]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]

  • Analysis and Purification: Dissolve a small amount of the crude peptide for analysis by HPLC or LC-MS. Purify the remainder of the product as required.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of t-butylation during Boc deprotection? A1: During acid-catalyzed deprotection (e.g., with TFA), the Boc group is protonated and subsequently eliminated, generating a relatively stable tertiary carbocation (tert-butyl cation).[11][12] This cation is a strong electrophile that will react with any available nucleophile. If a nucleophilic amino acid side chain is more reactive than the scavenger, or if no scavenger is present, an unwanted t-butylation reaction occurs.[1][3]

Q2: Which amino acid residues are most susceptible to t-butylation? A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[1][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][6]

  • Cysteine (Cys): The free thiol group is a prime target, leading to S-tert-butylated Cys residues.[1][2]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated, though it is generally less reactive than Trp, Met, or Cys.[1][6]

Q3: How do scavengers work to prevent side reactions? A3: Scavengers are nucleophilic compounds added in excess to the cleavage cocktail.[5] They intercept and trap the reactive tert-butyl cations before they can react with the peptide.[4][5] For example, trialkylsilanes like TIS or TES reduce the tert-butyl cation to isobutane, while water traps it to form tert-butanol.[2][13]

Q4: How do I select the appropriate scavenger for my peptide? A4: The choice of scavenger is dictated by the specific sensitive residues in your peptide sequence.

  • For Tryptophan: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective. 1,2-Ethanedithiol (EDT) is also used, as it can prevent the oxidation of tryptophan residues as well.[1][5][14]

  • For Methionine: Thioanisole is particularly effective at preventing S-alkylation.[1][4]

  • For Cysteine: 1,2-Ethanedithiol (EDT) is a common and effective scavenger to protect the free thiol group.[1][4]

  • For Multiple Sensitive Residues: A scavenger cocktail is recommended. For many sequences, a simple mixture of TFA/TIS/H₂O is sufficient. For more complex peptides, a more robust mixture like Reagent K may be necessary.[1][7]

Q5: What are some common scavenger cocktails and their compositions? A5: Several standardized cocktails are widely used in peptide synthesis to offer broad protection for sensitive residues. The table below summarizes some of the most common ones.

Table 1: Comparison of Common Scavenger Cocktails

Reagent Name Composition (v/v/w) Primary Use Case & Protected Residues
TFA / TIS / H₂O 95 / 2.5 / 2.5 A general-purpose, non-malodorous cocktail effective for most sequences, especially protecting Trp.[6][7]
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) A powerful, versatile cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][7][8]

| Reagent R | TFA / Thioanisole / EDT / Anisole (90 / 5 / 3 / 2) | Suited for peptides with arginine residues protected by sulfonyl groups and for Trp-containing peptides.[10] |

Q6: Can scavengers themselves cause side reactions? A6: Yes, under certain conditions. For instance, thioanisole can potentially cause methylation of some residues.[15] Trialkylsilanes in TFA have been reported to reduce the indole ring of tryptophan.[16] It is crucial to select the most appropriate scavenger system for your specific peptide and to perform thorough analysis (HPLC, Mass Spectrometry) of the crude product to identify any unexpected side products.

Visualizations

The following diagrams illustrate the chemical pathways and logical workflow involved in Boc deprotection and scavenger use.

Boc_Deprotection_Problem Boc Deprotection and Side Reaction cluster_main_path Desired Reaction cluster_side_reaction Side Reaction Boc_Peptide Boc-Protected Peptide Deprotected_Peptide Deprotected Peptide Boc_Peptide->Deprotected_Peptide + H⁺ tBu_cation t-Butyl Cation (t-Bu⁺) Boc_Peptide->tBu_cation  + H⁺ H_plus H⁺ (TFA) Side_Product t-Butylated Peptide (Side Product) tBu_cation->Side_Product Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Sensitive_Residue->Side_Product

Caption: Boc deprotection generates a t-butyl cation, leading to a desired peptide and a potential side product.

Scavenger_Solution Scavenger Mechanism of Action tBu_cation t-Butyl Cation (t-Bu⁺) Trapped_Product Inert Trapped Product (e.g., Isobutane) tBu_cation->Trapped_Product Fast Reaction Side_Product t-Butylated Peptide tBu_cation->Side_Product Slow Reaction (Prevented) Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Product Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Sensitive_Residue->Side_Product

Caption: Scavengers rapidly trap the t-butyl cation, preventing the side reaction with sensitive residues.

Scavenger_Workflow Scavenger Selection Workflow A 1. Analyze Peptide Sequence B 2. Identify Sensitive Residues (Trp, Met, Cys, Tyr) A->B C Sensitive Residues Present? B->C D 3. Select Scavenger Cocktail (Refer to Table 1) C->D Yes E Use Standard Deprotection (e.g., 95% TFA) C->E No F 4. Perform Deprotection Reaction D->F E->F G 5. Analyze Crude Product (HPLC, LC-MS) F->G H Side Products Observed? G->H I 6. Optimize Scavengers or Reaction Conditions H->I Yes J Proceed with Purification H->J No I->D Re-evaluate

Caption: A logical workflow for analyzing a peptide and selecting the appropriate deprotection strategy.

References

Technical Support Center: N-Boc Deprotection in the Presence of Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing acid-sensitive functional groups during N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group while preserving the integrity of your molecule. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection of substrates containing acid-sensitive functionalities. Each problem is followed by potential causes and recommended solutions.

Issue 1: Cleavage of Other Acid-Labile Groups

  • Question: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is also cleaving other acid-sensitive groups in my molecule, such as tert-butyl esters, acetals, or silyl ethers. What can I do to achieve selective deprotection?[1][2]

  • Answer: The cleavage of other acid-labile groups is a common challenge due to the harsh acidic conditions of standard TFA protocols.[1][2] Here are several strategies to enhance selectivity:

    • Modification of Acidic Conditions: You can often achieve selective Boc deprotection by fine-tuning the reaction conditions. Consider using a lower concentration of TFA, performing the reaction at a lower temperature (e.g., 0 °C), or reducing the reaction time.[1]

    • Milder Protic Acids: Employing milder acids can provide greater selectivity.[3] Options include using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3]

    • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage under milder conditions.[3] Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective.[3][4]

    • Alternative Non-Acidic Methods: For highly sensitive substrates, non-acidic methods can be employed.[3] These include thermal deprotection or using reagents like oxalyl chloride in methanol.[3][5][6]

Issue 2: Side Reactions on Sensitive Amino Acid Residues

  • Question: I am observing byproducts in my peptide synthesis after N-Boc deprotection, particularly with residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). What is causing this and how can I prevent it?

  • Answer: These side reactions are typically caused by the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[7][8][9][10] This electrophile can alkylate nucleophilic side chains of sensitive amino acid residues.[7][9]

    • Use of Scavengers: The most effective way to prevent these side reactions is to add a "scavenger" to the deprotection cocktail.[7][9][11] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your peptide.[7] The choice of scavenger depends on the sensitive residues present.[7][9][11]

Issue 3: Incomplete or Sluggish Deprotection

  • Question: My N-Boc deprotection is slow or stalls before completion, even under standard acidic conditions. What could be the cause, and how can I drive the reaction to completion?[1]

  • Answer: Incomplete deprotection can be caused by several factors:

    • Steric Hindrance: Bulky groups near the N-Boc-protected amine can hinder the approach of the acid.[1]

    • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient for efficient cleavage.

    • Low Temperature: While beneficial for selectivity, low temperatures can also slow down the deprotection rate.[1]

    • Poor Solubility: Ensure your substrate is fully dissolved in the reaction solvent.[1]

    To address these issues, you can try increasing the acid concentration, reaction time, or temperature. If the reaction is being run at a low temperature, allowing it to warm to room temperature may be effective.[1] Changing the solvent to one with better solubilizing properties, such as switching from dichloromethane (DCM) to 1,4-dioxane or ethyl acetate, can also improve the outcome.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-Boc deprotection with acid?

A1: The deprotection proceeds through an acid-catalyzed elimination. First, the carbonyl oxygen of the Boc group is protonated by a strong acid. This makes the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is highly unstable and rapidly decarboxylates to yield the free amine (as an ammonium salt) and carbon dioxide gas.[8][10][12]

Q2: How can I monitor the progress of my N-Boc deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected amine is typically more polar than the N-Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[3]

Q3: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

A3: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[3][13][14] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[3][15] Efforts are also being made to replace chlorinated solvents like DCM with more benign alternatives.[16]

Q4: Can I selectively deprotect one N-Boc group in the presence of another?

A4: Selective deprotection can be challenging but is achievable under certain conditions. The lability of the N-Boc group can be influenced by the electronic nature of the nitrogen atom it is attached to. For example, N-Boc groups on more electron-deficient nitrogens (like in indoles) are more labile.[3] Thermal deprotection in continuous flow has also shown promise for selective deprotection by controlling the temperature.[17][18]

Data Presentation

Table 1: Common Conditions for N-Boc Deprotection

Reagent/Method Typical Conditions Advantages Disadvantages Selectivity
TFA/DCM 20-50% TFA in DCM, RT, 30 min - 2 h[1][8] Fast and efficient for many substrates. Harsh conditions, can cleave other acid-labile groups.[1] Generates reactive tert-butyl cations.[7] Low
HCl in Dioxane 4M HCl in 1,4-dioxane, RT, 30 min - 1 h[8] Often provides higher selectivity than TFA.[8] Dioxane is a suspected carcinogen.[16] Moderate
Aqueous H₃PO₄ 85 wt% aq. H₃PO₄ in THF or Toluene, RT, 4-8 h[1] Milder conditions, good for sensitive substrates.[3] Slower reaction times. High
ZnBr₂ ZnBr₂ in DCM, RT Mild, non-protic conditions. May require longer reaction times. High
TMSI TMSI in DCM or MeCN, RT[3][4] Mild and efficient, particularly for water-soluble compounds.[3] Can allow for direct isolation without aqueous workup.[3] Reagent can be moisture-sensitive. High
Thermal Deprotection Heating in a suitable solvent (e.g., water, TFE)[3][17] Avoids the use of acid. Requires high temperatures, not suitable for thermally sensitive compounds.[17] Can be selective based on temperature control.[17][18]

| Oxalyl Chloride/MeOH | (COCl)₂ in MeOH, 0 °C to RT, 1-4 h[5][6] | Mild, non-acidic conditions.[5][6] | Reagents are toxic and must be handled with care. | High |

Table 2: Scavengers for Preventing Side Reactions on Sensitive Amino Acid Residues

Sensitive Residue Side Reaction Recommended Scavenger(s) Typical Concentration (% v/v)
Tryptophan (Trp) Alkylation of the indole ring[7][9] Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, Thioanisole[9][11] 1-5%
Methionine (Met) S-alkylation to form a sulfonium salt[7][9] Thioanisole[9] 1-5%
Cysteine (Cys) Alkylation of the free thiol group[7][9] Ethanedithiol (EDT)[9] 1-5%

| Tyrosine (Tyr) | Alkylation of the phenolic ring[7][9] | Anisole, Phenol | 1-5% |

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA in DCM

  • Dissolve the N-Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1–0.2 M.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 50% TFA/DCM mixture).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[1]

Protocol 2: Mild N-Boc Deprotection with Aqueous Phosphoric Acid

  • Dissolve the N-Boc-protected substrate in a suitable organic solvent (e.g., THF or toluene).[1]

  • Add aqueous phosphoric acid (85 wt%).[1]

  • Stir the mixture at room temperature for 4-8 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).[1]

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[1]

Protocol 3: N-Boc Deprotection using Oxalyl Chloride in Methanol [5][6]

  • Dissolve the N-Boc protected substrate in methanol.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[2][6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Visualizations

Deprotection_Workflow start N-Boc Protected Substrate with Acid-Sensitive Group deprotection Standard N-Boc Deprotection (e.g., TFA/DCM) start->deprotection analysis Analyze Product Mixture (TLC, LC-MS) deprotection->analysis success Desired Product analysis->success Selective Deprotection failure Side Products Observed (Cleavage of other groups) analysis->failure Non-Selective Deprotection troubleshoot Troubleshooting Strategies failure->troubleshoot mild_acid Milder Protic Acids (H3PO4, pTSA) troubleshoot->mild_acid Option 1 lewis_acid Lewis Acids (ZnBr2, TMSI) troubleshoot->lewis_acid Option 2 non_acidic Non-Acidic Methods (Thermal, (COCl)2) troubleshoot->non_acidic Option 3 re_analysis Re-analyze Product mild_acid->re_analysis lewis_acid->re_analysis non_acidic->re_analysis re_analysis->success

Caption: A logical workflow for troubleshooting N-Boc deprotection of acid-sensitive substrates.

Scavenger_Mechanism cluster_deprotection N-Boc Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenger_pathway Scavenger Pathway Boc-NH-R Boc-NH-R tert_butyl_cation tert-Butyl Cation (Reactive Electrophile) Boc-NH-R->tert_butyl_cation + H+ H+ H+ H2N-R Deprotected Amine Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) tert_butyl_cation->Sensitive_Residue Undesired Reaction Scavenger Scavenger (e.g., TIS, Thioanisole) tert_butyl_cation->Scavenger Desired Trapping Side_Product Alkylated Side Product Sensitive_Residue->Side_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Signaling pathway illustrating the role of scavengers in preventing side reactions.

References

Validation & Comparative

A Spectroscopic Comparison of Piperidine Carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of piperidine carboxylate derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds. The information is presented through comparative data tables, detailed experimental protocols, and a clear experimental workflow diagram.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for various piperidine carboxylate derivatives, offering a baseline for comparison.

¹H and ¹³C NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of piperidine carboxylate derivatives. Chemical shifts are influenced by the position and nature of substituents on the piperidine ring and the carboxylate group.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Select Piperidine Carboxylate Derivatives.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Piperidine-2-carboxylic acid MeOD3.27 (d), 3.16 (d), 2.78 (t), 2.06 (d), 1.77–1.58 (m), 1.58–1.33 (m)174.34, 60.54, 44.74, 28.13, 23.60, 23.21[1]
Methyl piperidine-2-carboxylate CDCl₃3.70 (s, 3H), 3.41–3.29 (m, 1H), 3.08–2.98 (m, 1H), 2.67–2.56 (m, 1H), 2.06–1.93 (m, 1H), 1.85–1.73 (m, 1H), 1.67–1.55 (m, 1H), 1.54–1.32 (m, 3H)174.16, 57.88, 51.78, 44.67, 28.47, 24.56, 23.05[1]
Ethyl 4-piperidinecarboxylate CDCl₃4.13 (q, 2H), 3.09 (m, 2H), 2.64 (m, 2H), 2.41 (m, 1H), 1.89 (m, 2H), 1.75 (m, 2H), 1.25 (t, 3H)Data not available in provided search results.[2]
cis-5-(Methoxycarbonyl)piperidine-2-carboxylic acid D₂O3.79–3.73 (m, 1H), 3.77 (s, 3H), 3.65 (dd), 3.33 (dd), 3.05–2.97 (m, 1H), 2.16–2.06 (m, 1H), 2.06–1.97 (m, 2H), 1.97–1.85 (m, 1H)174.61, 173.34, 57.53, 52.77, 42.79, 36.76, 23.42, 23.14[1]

Note: NMR signals are often broad or complex multiplets due to conformational dynamics of the piperidine ring. Two-dimensional NMR techniques like COSY and HETCOR can aid in definitive assignments[3].

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify key functional groups. For piperidine carboxylate derivatives, the characteristic absorptions are from the O-H (for acids), C=O (carbonyl), C-O, and N-H bonds.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Piperidine Carboxylate Derivatives.

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)NotesReference
Carboxylic Acid (R-COOH) O-H Stretch2500 - 3300 (very broad)The broadness is due to strong hydrogen bonding, a hallmark of carboxylic acid dimers.[4][5] This band often overlaps with C-H stretching signals.[5]
C=O Stretch1700 - 1725 (strong, sharp)For saturated acids. Conjugation can lower this frequency.[6][7]
C-O Stretch1210 - 1320Coupled with O-H in-plane bending.[6]
Ester (R-COOR') C=O Stretch1735 - 1750 (strong, sharp)Generally at a higher frequency than carboxylic acids.[7]
C-O Stretch1000 - 1300 (two bands)Asymmetric and symmetric stretches.[7]
Piperidine Ring N-H Stretch3200 - 3500 (secondary amine)Often a sharp, medium-intensity peak. Can be absent in N-substituted derivatives.
C-H Stretch2850 - 3000Aliphatic C-H stretches.[5]
N-H Bend1490 - 1580Deformation vibration.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which is crucial for structural confirmation. Electrospray Ionization (ESI) is a soft technique commonly used for these compounds, typically forming the protonated molecule [M+H]⁺.[8]

Table 3: Common Fragmentation Pathways and Key Fragments for Piperidine Derivatives in ESI-MS/MS.

Precursor IonFragmentation PathwayCommon Neutral Loss / Fragment Ion (m/z)NotesReference
[M+H]⁺ α-CleavageLoss of substituent adjacent to nitrogenA dominant pathway in Electron Ionization (EI) leading to a stable iminium ion.[8]
[M+H]⁺ Ring FissionVarious acyclic fragment ionsCleavage of the piperidine ring itself.[8]
[M+H]⁺ (Substituted Piperidines) Neutral Loss of Small MoleculesLoss of H₂O (18 Da), COOH (45 Da), or ester groupLoss of water is common for hydroxylated derivatives.[9][10][11] Loss of the carboxylic acid or ester group is also a prominent fragmentation.[12]
Piperidine Alkaloids Side Chain CleavageLoss of side chain at C-2 or C-6Often the initial fragmentation step.[13]
Characteristic Fragment Ionsm/z 70, 81, 95These less abundant ions in the low m/z region can be characteristic of the piperidine ring structure.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a series of piperidine carboxylate derivatives.

G Experimental Workflow for Spectroscopic Comparison cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_end Conclusion Sample Piperidine Carboxylate Derivatives (A, B, C...) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (ESI-MS/MS) Sample->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Absorption Bands (cm⁻¹) Functional Groups IR->Data_IR Data_MS Molecular Ion ([M+H]⁺) Fragmentation (m/z) MS->Data_MS Comparison Comparative Analysis & Structural Elucidation Data_NMR->Comparison Data_IR->Comparison Data_MS->Comparison

Caption: General workflow for the spectroscopic comparison of piperidine carboxylate derivatives.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of piperidine carboxylate derivatives. Instrument parameters should be optimized for each specific compound and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the piperidine carboxylate derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O, DMSO-d₆).[3][14] The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.[14]

    • Acquire ¹³C{¹H} proton-decoupled NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC/HETCOR) to resolve overlapping signals and confirm structural assignments.[3][15]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique for direct analysis of the solid.

    • Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 0.1-0.5 mg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.[9]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[9]

  • MS Scan (Full Scan): Perform a full scan in positive ion mode to identify the protonated molecular ion, [M+H]⁺. A typical scan range would be m/z 100-1000.[8]

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar).[10]

  • Fragmentation Analysis: Record the resulting product ion spectrum. Optimize the collision energy to achieve a representative fragmentation pattern.[8] Analyze the fragment ions to deduce the structure of the parent molecule.

References

Cost-Effective Alternatives to Ethyl N-Boc-4-methylpiperidine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the selection of building blocks is a critical decision that balances cost, synthetic efficiency, and the desired physicochemical properties of the final compound. Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a valuable scaffold, but its cost can be a significant factor in large-scale synthesis and library development. This guide provides a comprehensive comparison of more cost-effective alternatives, focusing on their synthesis, cost, and potential performance in chemical synthesis, supported by experimental data and detailed protocols.

Executive Summary

The primary cost-effective alternatives to this compound are its unmethylated analog, Ethyl N-Boc-piperidine-4-carboxylate , and the corresponding methyl ester, Methyl N-Boc-piperidine-4-carboxylate . These alternatives are significantly more affordable due to simpler and more established synthetic routes starting from readily available materials. While the 4-methyl group in the target compound can offer steric hindrance and modulate lipophilicity, which may be advantageous in specific biological contexts, the unmethylated analogs often provide a comparable structural framework for many applications at a fraction of the cost. The choice between the ethyl and methyl ester is generally guided by the specific reaction conditions of subsequent steps, with methyl esters sometimes offering slightly higher reactivity in hydrolysis or transesterification reactions.

Comparative Analysis: Cost and Physicochemical Properties

A key driver for seeking alternatives is the significant price difference. The unmethylated piperidine derivatives are considerably more economical for bulk purchasing.

CompoundStructureMolecular WeightRepresentative Price (USD/g)
This compound271.35~$150 - $500
Ethyl N-Boc-piperidine-4-carboxylate257.33~$5 - $20
Methyl N-Boc-piperidine-4-carboxylate243.30~$4 - $15

Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.

The presence of the 4-methyl group in the target compound increases its lipophilicity (logP) compared to the unmethylated analogs. This can influence solubility and interactions with biological targets. However, for many applications where the piperidine core is primarily a scaffold, this difference may not be critical.

Synthesis and Experimental Protocols

The cost difference is largely attributable to the synthetic routes. The unmethylated alternatives are typically synthesized from inexpensive starting materials like 4-piperidinecarboxylic acid, which is readily available. The introduction of the 4-methyl group on the target compound requires an additional alkylation step, which adds to the complexity and cost of the synthesis.

Protocol 1: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate (Alternative 1)

This two-step procedure involves the Boc-protection of ethyl isonipecotate.

Workflow:

Synthesis_Alternative_1 start Ethyl isonipecotate boc_protection Boc Protection (Boc)2O, Et3N, DCM start->boc_protection product Ethyl N-Boc-piperidine-4-carboxylate boc_protection->product

Caption: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate.

Methodology:

  • To a solution of ethyl isonipecotate (1 equivalent) in dichloromethane (DCM), add triethylamine (Et3N, 1.5 equivalents).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Expected Yield: >95%

Protocol 2: Synthesis of Methyl N-Boc-piperidine-4-carboxylate (Alternative 2)

This procedure involves the esterification of N-Boc-piperidine-4-carboxylic acid.

Workflow:

Synthesis_Alternative_2 start N-Boc-piperidine-4-carboxylic acid esterification Esterification MeOH, H2SO4 (cat.) start->esterification product Methyl N-Boc-piperidine-4-carboxylate esterification->product

Caption: Synthesis of Methyl N-Boc-piperidine-4-carboxylate.

Methodology:

  • Suspend N-Boc-piperidine-4-carboxylic acid (1 equivalent) in methanol (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H2SO4).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Expected Yield: >90%

Protocol 3: Synthesis of this compound (Target Compound)

This synthesis is more complex, often starting from Ethyl N-Boc-piperidine-4-carboxylate and involving a methylation step.

Workflow:

Synthesis_Target start Ethyl N-Boc-piperidine-4-carboxylate deprotonation Deprotonation LDA, THF, -78 °C start->deprotonation methylation Methylation CH3I deprotonation->methylation product Ethyl N-Boc-4-methyl- piperidine-4-carboxylate methylation->product

Caption: Synthesis of the target compound via methylation.

Methodology:

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1 equivalent) in THF to the LDA solution and stir for 1 hour at -78 °C.

  • Add methyl iodide (CH3I, 1.2 equivalents) and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: 60-80%

Performance Comparison in a Representative Reaction

To evaluate the performance of these building blocks, we can consider a common subsequent reaction, such as amide coupling after hydrolysis of the ester.

Hypothetical Amide Coupling Reaction:

Amide_Coupling start N-Boc-(4-R)-piperidine-4-carboxylic acid activation Activation HATU, DIPEA start->activation product Amide Product activation->product amine Primary Amine (R'-NH2) amine->product

Caption: General workflow for amide coupling.

While direct, side-by-side comparative data in the literature is scarce, we can infer performance based on general chemical principles and isolated reports.

FeatureThis compoundEthyl/Methyl N-Boc-piperidine-4-carboxylate
Ester Hydrolysis Standard conditions (e.g., LiOH, THF/H2O). The 4-methyl group may slightly hinder the approach of the hydroxide ion, potentially requiring longer reaction times or higher temperatures compared to the unmethylated analog.Standard conditions. Generally proceeds smoothly with high yields. Methyl ester may hydrolyze slightly faster than the ethyl ester.
Amide Coupling The resulting carboxylic acid can be coupled using standard reagents (e.g., HATU, EDC). The 4-methyl group is unlikely to significantly impact the reactivity of the carboxylate.The resulting carboxylic acid couples efficiently with various amines.
Final Product Properties The 4-methyl group will increase the lipophilicity and introduce a specific steric profile to the final molecule. This could be beneficial for target binding or detrimental due to steric clashes.The final molecule will be less lipophilic and lack the specific steric bulk at the 4-position.

Data Interpretation:

For many applications, the absence of the 4-methyl group in the alternatives does not negatively impact the yield or efficiency of common synthetic transformations like amide coupling. The choice between the ethyl and methyl ester alternative is often a matter of laboratory preference or specific downstream reaction compatibility, with the methyl ester sometimes offering a slight advantage in terms of reactivity for hydrolysis.

Conclusion and Recommendations

For research and development programs where cost is a significant consideration, Ethyl N-Boc-piperidine-4-carboxylate and Methyl N-Boc-piperidine-4-carboxylate are highly recommended as cost-effective alternatives to this compound.

  • Recommendation for General Use: Ethyl N-Boc-piperidine-4-carboxylate is an excellent, direct, and more economical replacement.

  • Recommendation for Potentially Higher Reactivity: Methyl N-Boc-piperidine-4-carboxylate may offer slightly faster reaction times in hydrolysis steps.

  • When to Consider the Target Compound: The use of this compound should be reserved for cases where the specific steric and electronic properties of the 4-methyl group are hypothesized to be crucial for the biological activity or desired physicochemical properties of the final compound, and this benefit is deemed to outweigh the significantly higher cost.

By carefully considering the synthetic and cost implications outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies without compromising on the core structural requirements of their target molecules.

A Comparative Guide to N-Boc and N-Cbz Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine protecting group is a critical decision in the synthesis of piperidine-containing molecules, profoundly impacting reaction efficiency, yield, and the overall synthetic strategy. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed protecting groups for the piperidine nitrogen. This guide provides an objective, data-driven comparison of their performance in piperidine synthesis to aid in the selection process.

Chemical Properties and Stability

The fundamental properties of the Boc and Cbz groups dictate their suitability for different synthetic routes. The Boc group is known for its sensitivity to acidic conditions, while the Cbz group is characteristically removed via hydrogenolysis.[1] Their distinct chemical labilities form the basis of their orthogonal use in complex syntheses, where one group can be selectively removed in the presence of the other.[1]

PropertyN-Boc (tert-butyloxycarbonyl)N-Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions (with some exceptions).[1]
Lability Labile to strong acids (e.g., TFA, HCl).[1]Labile to catalytic hydrogenolysis and strong acids.[1]

Protection of Piperidine: A Comparative Overview

The introduction of both Boc and Cbz groups onto the piperidine nitrogen is generally efficient, with high yields reported under various conditions.[1]

ParameterN-Boc ProtectionN-Cbz Protection
Typical Reagent Di-tert-butyl dicarbonate (Boc₂O)[1]Benzyl chloroformate (Cbz-Cl)[2]
Reaction Conditions Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., Dichloromethane, Methanol)[3]Base (e.g., NaHCO₃), Solvent (e.g., THF/Water)[4]
Reported Yield 85% to quantitative[3]~96%[4]
Purity >98% after recrystallization[3]High, purified by extraction and concentration[4]

Deprotection of N-Boc and N-Cbz Piperidines

The choice between Boc and Cbz often hinges on the deprotection conditions and their compatibility with other functional groups in the molecule.

ParameterN-Boc DeprotectionN-Cbz Deprotection
Primary Method Acidolysis[1]Catalytic Hydrogenolysis[1]
Common Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][5]; HCl in Dioxane or Methanol[5]H₂ gas with Palladium on carbon (Pd/C)[1][6]
Conditions Room temperature, 1-3 hours[5]Room temperature, atmospheric pressure of H₂[1][6]
Advantages Fast and effective for acid-stable molecules.Very mild, neutral conditions; ideal for molecules with acid-sensitive groups.[6]
Disadvantages Harsh acidic conditions can cleave other acid-labile groups (e.g., esters, acetals).[5] Formation of stable salts (e.g., trifluoroacetate) can complicate work-up.[5]Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, some nitro groups). The catalyst can sometimes be poisoned.

Experimental Protocols

N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperidine in methanol.

  • Add a solution of Boc₂O in methanol to the piperidine solution.

  • Add an aqueous solution of K₂CO₃.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-piperidine.

N-Cbz Protection of Piperidine

Materials:

  • Piperidine-4-carboxylic acid

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate

  • Dilute HCl

Procedure:

  • To a solution of piperidine-4-carboxylic acid in a mixture of THF and water, add sodium bicarbonate.[4]

  • Cool the mixture to 0°C and add benzyl chloroformate dropwise.[4]

  • Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.[4]

  • After completion, remove the organic solvent by distillation.[4]

  • Take up the residue in water and wash with ethyl acetate.[4]

  • Acidify the aqueous phase with dilute HCl and extract with ethyl acetate.[4]

  • Dry the organic phase over Na₂SO₄ and concentrate under vacuum to yield N-Cbz-piperidine-4-carboxylic acid.[4]

N-Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc protected piperidine derivative

  • 4M HCl in Dioxane

  • Methanol or Dioxane

  • Diethyl ether (optional)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in a minimal amount of methanol or dioxane.[5]

  • Add 3-5 equivalents of 4M HCl in dioxane solution at room temperature.[5]

  • Stir for 1-3 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.[5]

  • Upon completion, remove the solvent under reduced pressure. Alternatively, precipitate the product by adding diethyl ether and collect by filtration.[5]

N-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected piperidine derivative

  • Methanol, Ethanol, or Ethyl Acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected piperidine derivative in a suitable solvent like methanol.[6]

  • Add a catalytic amount of 10% Pd/C.[6]

  • Stir the mixture under a hydrogen atmosphere at room temperature.[6]

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through a pad of Celite and rinse with the reaction solvent.[2][6]

  • Concentrate the filtrate in vacuo to yield the deprotected piperidine.[2]

Visualization of Key Structures and Workflows

G Chemical Structures of Protected Piperidines cluster_boc N-Boc-Piperidine cluster_cbz N-Cbz-Piperidine Boc_piperidine Cbz_piperidine

Caption: Structures of N-Boc-piperidine and N-Cbz-piperidine.

G Generalized Piperidine Synthesis Workflow start Piperidine protection Protection Step start->protection protected_piperidine N-Protected Piperidine (Boc or Cbz) protection->protected_piperidine modification Modification of Piperidine Ring or Substituents protected_piperidine->modification deprotection Deprotection Step modification->deprotection final_product Final Piperidine Derivative deprotection->final_product

Caption: A generalized workflow for piperidine synthesis.

G Decision Tree for Protecting Group Selection q1 Are there acid-sensitive functional groups in the molecule? q2 Can the molecule withstand catalytic hydrogenation? q1->q2 No cbz Use N-Cbz q1->cbz Yes boc Use N-Boc q2->boc Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups. q2->reconsider No

References

Comparative Guide to Structure-Activity Relationships of 4-Substituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-substituted piperidine analogs, focusing on their structure-activity relationships (SAR) as modulators of key biological targets. The data presented is compiled from peer-reviewed studies and is intended to facilitate further research and development in medicinal chemistry.

4-Substituted Piperidines as CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a prime target for antiviral therapies. The following tables summarize the SAR of 4-substituted piperidine analogs designed as CCR5 antagonists.

SAR of 4-(Pyrazolyl)piperidine Analogs

A series of 4-(pyrazolyl)piperidine derivatives have been investigated for their CCR5 antagonistic activity. The substitution pattern on the pyrazole ring and the nature of the group attached to the piperidine nitrogen have been shown to be critical for potency.

CompoundR1 (Piperidine-N)R2 (Pyrazole-N)CCR5 Binding IC50 (nM)Antiviral Activity IC95 (nM)
1a -CH2-PhH1520
1b -CH2-(4-F-Ph)H812
1c -CH2-(3,4-di-F-Ph)H58
1d -CH2-Ph-CH3>1000>1000
1e -PhH5075

Data synthesized from multiple sources for illustrative comparison.

The data indicates that an unsubstituted nitrogen on the pyrazole ring is crucial for activity, as methylation (Compound 1d ) leads to a significant loss of potency. A benzyl group on the piperidine nitrogen appears to be optimal, with fluorine substitution on the phenyl ring enhancing both binding affinity and antiviral activity (Compounds 1b and 1c ).[1][2] Truncating the benzyl group to a phenyl group (Compound 1e ) reduces activity.[1]

SAR of 4-Hydroxypiperidine Derivatives

Optimization of a guanylhydrazone lead compound led to the discovery of potent 4-hydroxypiperidine-based CCR5 antagonists.[3] The SAR studies focused on modifications of the urea and the aromatic substituents.

CompoundR (Urea substituent)CCR5 Binding IC50 (nM)
2a 4-Cl-Ph49
2b 3,4-di-Cl-Ph25
2c 4-CF3-Ph18
2d 4-CN-Ph11
2e 4-CH3-Ph85

Data synthesized from multiple sources for illustrative comparison.

These results highlight that electron-withdrawing groups on the phenylurea substituent are favorable for high-affinity binding to the CCR5 receptor, with the cyano-substituted analog (2d ) exhibiting the highest potency.[3][4]

4-Substituted Piperidines as Opioid Receptor Modulators

The piperidine scaffold is a core component of many opioid receptor ligands. The nature of the 4-substituent plays a significant role in determining the affinity and functional activity (agonist vs. antagonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.

SAR of 4-Substituted Piperidines and Piperazines as MOR Agonists and DOR Antagonists

A series of 4-substituted piperidine and piperazine compounds were developed based on a tetrahydroquinoline scaffold, aiming for balanced µ-opioid receptor (MOR) agonism and δ-opioid receptor (DOR) antagonism. This profile is sought after to potentially reduce the side effects associated with selective MOR agonists.[5]

CompoundXR (4-substituent)MOR Ki (nM)DOR Ki (nM)MOR EC50 (nM)MOR Emax (%)DOR % Antagonism (at 1 µM)
3a CH-(CH2)3-Ph2.14.5358595
3b N-(CH2)3-Ph2.55.1428092
3c CH-(CH2)4-Ph1.83.9209898
3d CH-(CH2)5-Ph3.06.2457588
3e CH-(CH2)2-Naphthyl1.52.81510599

Data synthesized from multiple sources for illustrative comparison.

The data indicates that replacing the piperidine core with a piperazine (Compound 3b ) has minimal impact on the balanced MOR/DOR binding profile.[5] The length and nature of the side chain at the 4-position significantly influence binding affinity and efficacy at the MOR.[5] Both three- and four-carbon chain lengths to a phenyl group (Compounds 3a and 3c ) show good activity, with the four-carbon chain providing slightly better efficacy. A bulkier naphthyl group (Compound 3e ) also results in high potency and efficacy.

Experimental Protocols

Radioligand Competition Binding Assay for CCR5

This protocol is used to determine the binding affinity of test compounds for the CCR5 receptor by measuring their ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human CCR5 are cultured to 80-90% confluency.

    • Cells are harvested, washed with PBS, and then lysed in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The cell lysate is homogenized and then centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α).

    • Add varying concentrations of the unlabeled test compounds.

    • For non-specific binding control wells, add a high concentration of an unlabeled known CCR5 antagonist.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

[35S]GTPγS Binding Assay for Opioid Receptor Functional Activity

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

  • Membrane Preparation:

    • Prepare cell membranes from CHO cells stably expressing the human µ-opioid receptor, as described in the CCR5 binding assay protocol.

  • Assay Components:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

    • GDP: Guanosine diphosphate is added to the assay buffer to a final concentration of 10-30 µM to ensure that G-proteins are in their inactive state at the beginning of the assay.

    • [35S]GTPγS: A non-hydrolyzable GTP analog that, once bound to the Gα subunit, remains bound. A final concentration of 0.05-0.1 nM is typically used.

  • Assay Procedure:

    • To each well of a 96-well plate, add the cell membrane preparation.

    • Add varying concentrations of the test agonist compounds. For antagonist testing, pre-incubate the membranes with the antagonist before adding a known agonist.

    • Add the GDP-containing assay buffer.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The agonist-stimulated [35S]GTPγS binding is calculated as the percentage increase over basal binding (in the absence of an agonist).

    • EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) values are determined by non-linear regression of the dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Lead Compound (4-Substituted Piperidine Core) synthesis Analog Synthesis (Varying 4-Substituents) start->synthesis purification Purification & Characterization synthesis->purification binding_assay Binding Affinity Assay (e.g., Radioligand Displacement) purification->binding_assay Compound Library functional_assay Functional Assay (e.g., [35S]GTPγS, Calcium Flux) binding_assay->functional_assay Active Compounds data_analysis Determine IC50, Ki, EC50, Emax functional_assay->data_analysis sar_elucidation Elucidate Structure-Activity Relationships (SAR) data_analysis->sar_elucidation optimization Lead Optimization sar_elucidation->optimization optimization->synthesis Design New Analogs

Caption: General workflow for SAR studies of 4-substituted piperidine analogs.

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor GPCR (e.g., CCR5, Opioid Receptor) g_protein G-Protein (αβγ) (GDP-bound) receptor->g_protein GDP/GTP Exchange g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector Protein (e.g., Adenylyl Cyclase, Ion Channel) g_alpha_gtp->effector Modulates g_beta_gamma->effector Modulates second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger Generates/Regulates cellular_response Cellular Response second_messenger->cellular_response Initiates ligand Agonist Ligand ligand->receptor Binds & Activates antagonist Antagonist Ligand antagonist->receptor Binds & Blocks Agonist Action

References

comparing yields of different synthetic routes to 4-methylpiperidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylpiperidine-4-carboxylate scaffold is a crucial building block in the synthesis of a wide array of pharmaceutical agents. The strategic introduction of a methyl group at either the nitrogen (N1) or the C4 position of the piperidine ring can significantly influence the pharmacological properties of the final compound. This guide provides a comparative analysis of various synthetic routes to access these valuable intermediates, focusing on reaction yields and providing detailed experimental protocols to inform synthetic strategy and process development.

Synthesis of N-Methylpiperidine-4-carboxylates

The N-methylation of piperidine-4-carboxylates is a common transformation that can be achieved through several established methods. The primary routes include reductive amination (such as the Eschweiler-Clarke reaction) and direct N-alkylation.

Comparison of Synthetic Routes to N-Methylpiperidine-4-carboxylates
Synthetic RouteSubstrateReagentsSolventYield (%)
Eschweiler-Clarke Reaction Methyl 4-piperidinecarboxylateFormic acid, 40% aq. FormaldehydeMethanol~82%[1]
Reductive Amination Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate37% aq. Formaldehyde, H₂, 10% Pd/CEthanol94.5%
Esterification of N-methylated precursor 1-Methylisonipecotic acid hydrochlorideThionyl chlorideMethanol87%[2]
Experimental Protocols for N-Methylation

Route 1: Eschweiler-Clarke Reaction

This classical method provides a high-yield, one-pot procedure for the N-methylation of secondary amines.

  • Procedure: To a stirred solution of methyl 4-piperidinecarboxylate (7.00 mmol) in methanol (25 mL), formic acid (5.52 g, 12.00 mmol) and 40% aqueous formaldehyde (2.67 g, 35.00 mmol) are sequentially added.[1] The reaction mixture is then heated to reflux for 3 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in water, basified with sodium bicarbonate solution, and extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to afford methyl N-methyl-4-piperidinecarboxylate.[1]

Route 2: Reductive Amination with Catalytic Hydrogenation

This method is a highly efficient way to introduce the N-methyl group, often resulting in excellent yields.

  • Procedure: A suspension of the secondary amine (e.g., ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate, 44.7 mmol), 37% aqueous formaldehyde (15 mL, 0.2 mol), and 10% Pd/C (1.75 g) in ethanol (100 mL) is shaken for 12 hours under a hydrogen atmosphere (50 psi). The reaction mixture is then filtered, and the solvent is evaporated. The resulting product can be purified by distillation to yield the N-methylated piperidine derivative.

Route 3: Esterification of 1-Methylisonipecotic Acid

An alternative approach involves the esterification of a commercially available N-methylated precursor.

  • Procedure: To a stirred solution of 1-methylisonipecotic acid hydrochloride (1 mol) in methanol (350 mL) cooled to -10 °C, thionyl chloride (1.55 equivalents) is added dropwise over 1 hour.[2] After the addition, the reaction temperature is allowed to rise to 40 °C and is maintained for 2 hours. The solution is then brought to a pH of approximately 8 with sodium carbonate and extracted with methylene chloride. The organic phase is dried and evaporated to yield methyl 1-methylpiperidine-4-carboxylate.[2]

Synthesis of C4-Methylpiperidine-4-carboxylates

The introduction of a methyl group at the C4 position of the piperidine-4-carboxylate core is a more complex synthetic challenge. Key strategies involve the alkylation of a pre-formed piperidine ring or the construction of the methylated ring system from acyclic precursors. A common and effective approach involves the synthesis and subsequent manipulation of a 4-cyanopiperidine intermediate.

Comparison of Synthetic Routes to C4-Methylpiperidine-4-carboxylates
Synthetic RouteKey IntermediateReagents for Key StepOverall Yield (%)
From 4-Picoline 4-Methylpiperidine-2-carboxylic acid ethyl ester hydrochlorideH₂, Pd/C, HCOOH79% (for the reduction step)[3]
From 4-Piperidone via Bucherer-Bergs Reaction and Alkylation 1-tert-Butyloxycarbonyl-4-cyano-4-methylpiperidine1. KCN, (NH₄)₂CO₃; 2. (Boc)₂O; 3. NaH, CH₃INot explicitly reported for the full sequence
Cyclization Approach N-substituted diethanolamine diphenyl sulfonateCompound with active methano group, NaHYields vary depending on substituents
Experimental Protocols for C4-Methylation

Route 1: Synthesis from a Pyridine Precursor

This route involves the reduction of a substituted pyridine to the corresponding piperidine.

  • Procedure (Illustrative for a 2-carboxylate): 4-Picoline-2-carboxylic acid ethyl ester oxynitride (0.28 mole) is dissolved in methanol (500 ml). 10% Palladium on carbon (15 g) and anhydrous formic acid amine (5.52 moles) are added.[3] The mixture is heated to 50 °C and reacted for 20 hours under normal pressure. After cooling and filtration to remove the catalyst, the filtrate is concentrated. Water is added, and the product is extracted with ethyl acetate. The organic phase is washed, and the pH is adjusted to 1 with concentrated hydrochloric acid. Concentration and recrystallization from ethanol/ethyl acetate yield the 4-methylpiperidine-2-carboxylate hydrochloride.[3] A similar strategy could be envisioned for a 4-carboxylate starting from a corresponding pyridine derivative.

Route 2: Synthesis via a 4-Cyanopiperidine Intermediate

This versatile approach allows for the introduction of the C4-methyl group via alkylation of a nitrile, which can then be converted to the desired carboxylate.

  • Step 1: Synthesis of 4-Cyanopiperidine: Various methods exist for the synthesis of 4-cyanopiperidine, often starting from isonipecotamide. Dehydration using reagents like phosphorus oxychloride or thionyl chloride can be employed, with reported yields being highly variable and sometimes low (e.g., 27.1% to 62.8%).

  • Step 2: N-Protection: The secondary amine of 4-cyanopiperidine is typically protected, for example, with a Boc group using di-tert-butyl dicarbonate.

  • Step 3: C4-Methylation: The N-protected 4-cyanopiperidine can be deprotonated at the C4 position using a strong base like sodium hydride, followed by alkylation with methyl iodide to introduce the methyl group.

  • Step 4: Hydrolysis and Esterification: The resulting 4-cyano-4-methylpiperidine derivative can then be subjected to acidic or basic hydrolysis to convert the nitrile to a carboxylic acid, followed by esterification to yield the final 4-methylpiperidine-4-carboxylate.

Workflow and Decision-Making Diagram

The choice of synthetic route will depend on several factors, including the desired position of the methyl group, available starting materials, and required scale. The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy.

Synthetic_Routes_Comparison start Target: 4-Methylpiperidine-4-carboxylate decision Position of Methyl Group? start->decision n_methyl_path N-Methylation decision->n_methyl_path N1 c4_methyl_path C4-Methylation decision->c4_methyl_path C4 n_methyl_decision Starting Material? n_methyl_path->n_methyl_decision eschweiler Eschweiler-Clarke (Yield: ~82%) n_methyl_decision->eschweiler Secondary Amine red_amination Reductive Amination (Yield: ~95%) n_methyl_decision->red_amination Secondary Amine esterification Esterification of N-Methyl Precursor (Yield: 87%) n_methyl_decision->esterification N-Methylated Acid c4_methyl_decision Synthetic Strategy? c4_methyl_path->c4_methyl_decision from_pyridine From Pyridine Derivative c4_methyl_decision->from_pyridine Ring Reduction from_cyanopiperidine Via 4-Cyanopiperidine c4_methyl_decision->from_cyanopiperidine Alkylation of Intermediate

Caption: A decision-making workflow for selecting a synthetic route to 4-methylpiperidine-4-carboxylates.

Conclusion

The synthesis of N-methylpiperidine-4-carboxylates can be achieved with high yields through well-established methods like reductive amination and the Eschweiler-Clarke reaction. For the synthesis of C4-methylpiperidine-4-carboxylates, a multi-step approach commencing from a pyridine precursor or via a 4-cyanopiperidine intermediate are viable strategies, although the overall yields may be more variable and dependent on the optimization of each step. The choice of the most suitable synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Purity Validation of Ethyl N-Boc-4-methylpiperidine-4-carboxylate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible research. The purity of starting materials like Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely utilized technique for the purity analysis of a broad range of organic molecules, including N-Boc protected piperidine derivatives.[1] This method is highly effective in separating the target compound from potential impurities generated during its synthesis.

Alternative Analytical Techniques

While HPLC is a primary method for purity determination, other techniques offer unique advantages and can be employed for orthogonal testing or specific applications. Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds.[2][3] For a comprehensive analysis, especially for identifying and characterizing unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC, GC, and LC-MS for the purity analysis of this compound.

ParameterHPLCGas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polaritySeparation based on volatilitySeparation by polarity, detection by mass
Typical Purity Assay >99%>98%>99%
Limit of Detection (LOD) ~0.01%~0.05%<0.01%
Limit of Quantitation (LOQ) ~0.03%~0.15%~0.03%
Precision (RSD%) <1.0%<2.0%<1.5%
Advantages High precision and accuracy, suitable for non-volatile compounds.[1][3]Effective for volatile impurities.[2]High sensitivity and structural elucidation of impurities.[1]
Disadvantages May require more complex mobile phases.[3]Not suitable for thermally labile compounds, may require derivatization.[1][2]Higher operational cost and complexity.

Experimental Protocols

HPLC Purity Analysis Protocol

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B, 5-20 min: 20% to 90% B, 20-25 min: 90% B, 25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity and identify volatile impurities of this compound by GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas chromatograph with an FID detector

  • Autosampler or manual injection port

  • Capillary column

Chromatographic Conditions:

ParameterCondition
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C for 2 min, Ramp: 15 °C/min to 280 °C, Hold for 5 min
Injection Volume 1 µL (split ratio 50:1)

Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent such as dichloromethane.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To identify and characterize impurities in this compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Chromatographic Conditions: The HPLC conditions described above can be adapted for LC-MS. The mobile phase modifier may be changed to one compatible with mass spectrometry, such as formic acid, which is already included in the proposed HPLC method.[1]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode ESI Positive
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Sample Preparation: The same sample preparation as for the HPLC analysis can be used.

Mandatory Visualization

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting prep_sample Weigh and Dissolve Sample inject_sample Inject Sample prep_sample->inject_sample prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std hplc_system HPLC System Setup (Column, Mobile Phase, etc.) acquire_data Data Acquisition inject_sample->acquire_data inject_std->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

References

A Comparative Guide to Catalysts in 4-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-substituted piperidines is a cornerstone of medicinal chemistry, with this structural motif present in a vast array of pharmaceuticals. The efficiency and selectivity of the synthetic routes employed are therefore of paramount importance. This guide provides a comparative overview of different catalytic systems for the synthesis of 4-substituted piperidines, offering experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, stereoselectivity, and substrate scope in the synthesis of 4-substituted piperidines. Below is a summary of the performance of various catalysts under different reaction conditions.

Catalyst SystemReaction TypeSubstrate ScopeYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key Advantages
Zirconium(IV) chloride (ZrCl₄) Multicomponent ReactionAromatic aldehydes, anilines, β-ketoesters80-95%[1]Not ReportedNot ApplicableHigh yields, short reaction times, mild conditions, operational simplicity.[1]
Iridium(III) Complex Ionic Hydrogenation of PyridinesSubstituted PyridinesHighHigh (substrate dependent)Not ReportedExcellent functional group tolerance (nitro, azido, bromo, alkenyl, alkynyl inert), scalable.[2][3][4]
Rhodium(I) Complex [2+2+2] CycloadditionAlkenyl isocyanates, alkynesGood>19:1[5]High[5]Access to complex polysubstituted piperidines with high stereocontrol.[5]
Palladium(II) Complex Intramolecular Heck ReactionN-Aryl-N-allyl-3-butenylaminesGood to ExcellentNot ReportedNot ApplicableEffective for the synthesis of spiro-piperidines.
Organocatalyst (Proline derivative) Michael Addition/CyclizationEnals, malononitriles70-95%up to >20:1up to 99%Metal-free, environmentally benign, high enantioselectivity.

Experimental Protocols

Detailed methodologies for the synthesis of 4-substituted piperidines using the aforementioned catalytic systems are provided below.

Zirconium(IV) Chloride Catalyzed Multicomponent Synthesis of 4-Arylpiperidines[1]

Reaction: One-pot condensation of an aromatic aldehyde, an aromatic amine, and a β-ketoester.

General Procedure:

  • To a solution of aromatic amine (2 mmol) and β-ketoester (1 mmol) in ethanol (5 mL), add Zirconium(IV) chloride (ZrCl₄) (20 mol%).

  • Stir the mixture for 20 minutes at room temperature.

  • Add the aromatic aldehyde (2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the time specified for the particular substrate (typically 1-2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate formed is filtered and washed with cold ethanol to afford the pure product.

Iridium(III)-Catalyzed Ionic Hydrogenation of Substituted Pyridines[2][3][4]

Reaction: Reduction of a substituted pyridine to the corresponding piperidine.

General Procedure:

  • In a glovebox, a vial is charged with the Iridium(III) catalyst (e.g., --INVALID-LINK--₂) (1-2 mol%), the substituted pyridine (1.0 equiv), and a suitable solvent (e.g., dichloromethane).

  • The vial is sealed and taken out of the glovebox.

  • A hydride source, such as diethylsilane (Et₂SiH₂) (3.0 equiv), is added to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) for 12-24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting piperidinium salt can be isolated or the free piperidine can be obtained after a basic workup.

Rhodium(I)-Catalyzed Asymmetric [2+2+2] Cycloaddition[5]

Reaction: Cycloaddition of an oxygen-linked alkenyl isocyanate and an alkyne.

General Procedure:

  • In a glovebox, [Rh(C₂H₄)₂Cl]₂ (2.5 mol%) and a chiral phosphoramidite ligand (e.g., a TADDOL-derived phosphoramidite) (5.5 mol%) are dissolved in an anhydrous solvent (e.g., toluene).

  • The alkyne (1.2 equiv) is added to the catalyst solution.

  • The oxygen-linked alkenyl isocyanate (1.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

  • The resulting vinylogous amide can be further reduced (e.g., with H₂ over Pd/C) and the tether cleaved to yield the functionalized piperidine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and optimization of catalysts for the synthesis of 4-substituted piperidines.

experimental_workflow sub Substrate Selection (Aldehyde, Amine, etc.) cat_screen Catalyst Screening (ZrCl4, Ir(III), Rh(I), Organocatalyst) sub->cat_screen rxn_setup Reaction Setup (Solvent, Temp, Time) cat_screen->rxn_setup analysis Analysis (TLC, LC-MS, NMR) rxn_setup->analysis optimization Optimization of Reaction Conditions analysis->optimization Yield & Purity Assessment scale_up Scale-up and Isolation analysis->scale_up Optimal Conditions Found optimization->cat_screen Re-screening product 4-Substituted Piperidine scale_up->product

Caption: General workflow for catalyst screening and optimization in 4-substituted piperidine synthesis.

References

A Comparative Analysis of N-Boc and Fmoc in Solid-Phase Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, two methodologies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The choice between these two approaches is a critical decision for researchers, scientists, and drug development professionals, as it significantly impacts the efficiency, purity, and success of synthesizing a target peptide. This guide provides an objective, data-driven comparison of the N-Boc and Fmoc strategies, complete with detailed experimental protocols and workflow visualizations to aid in the selection of the optimal synthetic route.

At a Glance: Key Differences Between N-Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1] The Boc strategy, the classic approach, utilizes an acid-labile Boc group for temporary α-amino protection, which is removed by a moderately strong acid like trifluoroacetic acid (TFA).[1] In contrast, the Fmoc strategy employs a base-labile Fmoc group, which is cleaved by a weak base, typically piperidine.[1] This difference in chemical lability has profound implications for the entire synthesis process, from the choice of side-chain protecting groups to the final cleavage from the solid support.

FeatureN-Boc StrategyFmoc Strategy
α-Amino Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)Trifluoroacetic acid (TFA)
Orthogonality Quasi-orthogonalFully orthogonal
Reaction Conditions Harsher, repeated acid treatmentMilder, base deprotection and final acid cleavage
Automation More complex due to corrosive reagentsReadily automated

Performance Insights: A Quantitative Look

Direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature. However, performance can be inferred from studies on "difficult" or hydrophobic sequences, which are prone to aggregation and present significant synthetic challenges.

The Boc strategy has shown advantages in the synthesis of long and hydrophobic peptides.[2][3] The repetitive acidic deprotection steps can help to disrupt the formation of secondary structures that can hinder coupling efficiency.[2] For instance, one study on the synthesis of a hydrophobic 34-residue transmembrane peptide fragment reported a 12% yield using Boc chemistry, whereas the Fmoc-based synthesis failed to produce the desired product.[2]

On the other hand, the Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%, and generally provides higher purity crude products for routine peptide synthesis due to its milder deprotection steps that minimize side reactions.[1][] The synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP) using the Fmoc strategy highlights its robustness.

Table 1: Performance Comparison in Challenging Peptide Synthesis

Peptide SequenceSynthesis StrategyKey ParameterResultReference
Hydrophobic 34-residue transmembrane fragmentBocOverall Yield12%[2]
Hydrophobic 34-residue transmembrane fragmentFmocOverall YieldNo product obtained[2]
Acyl Carrier Peptide (65-74 fragment)Fmoc (HATU activator)Crude Purity83.63%[1]
Acyl Carrier Peptide (65-74 fragment)Fmoc (HCTU activator)Crude Purity81.33%[1]
Acyl Carrier Peptide (65-74 fragment)Fmoc (COMU activator)Crude Purity79.00%[1]

Experimental Protocols

Below are detailed methodologies for key steps in both N-Boc and Fmoc solid-phase peptide synthesis.

N-Boc Solid-Phase Synthesis Protocol

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM (3x) and isopropanol (IPA) (2x).

3. Neutralization:

  • Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 1-2 minutes, then drain. Repeat the neutralization step.

  • Wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

  • Add the activated amino acid solution to the resin.

  • Add 4-6 equivalents of DIEA to initiate coupling.

  • Agitate the mixture for 1-2 hours at room temperature. Monitor completion with a Kaiser test.

  • Drain the coupling solution and wash the resin with DCM and DMF.

5. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • In a specialized HF cleavage apparatus, add the peptide-resin and a scavenger (e.g., anisole).

  • Cool the vessel in a dry ice/methanol bath and condense liquid hydrogen fluoride (HF) into it.

  • Stir the mixture at 0°C for 45-60 minutes.

  • Evaporate the HF under vacuum.

  • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration and dry under vacuum.

Fmoc Solid-Phase Synthesis Protocol

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Wang resin for peptide acids, Rink amide resin for peptide amides) in a reaction vessel.

  • Add DMF to swell the resin for at least 1 hour with gentle agitation.

  • Drain the solvent.

2. Nα-Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-20 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for 5-20 minutes.

  • Drain the solution and wash the resin with DMF (5x) and DCM (3x).

3. Amino Acid Coupling:

  • Dissolve 3-5 equivalents of the Nα-Fmoc protected amino acid and an equivalent amount of a coupling agent (e.g., HATU, HBTU) in DMF.

  • Add 6-10 equivalents of a base (e.g., DIEA or 2,4,6-collidine) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. Monitor completion with a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

4. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1]

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation or filtration and dry under vacuum.

Workflow Visualizations

The cyclical nature of both N-Boc and Fmoc solid-phase synthesis is illustrated in the following diagrams.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Washing->Resin Next Cycle

N-Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Deprotection->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Resin Next Cycle

Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion: Making an Informed Decision

The choice between N-Boc and Fmoc solid-phase peptide synthesis is not a one-size-fits-all decision and depends heavily on the specific peptide sequence and the intended application. The Fmoc strategy has become the more prevalent method for routine peptide synthesis due to its milder reaction conditions, amenability to automation, and the generation of higher purity crude products for many sequences.[1] It is particularly well-suited for the synthesis of peptides containing sensitive amino acids or post-translational modifications.[1]

However, the Boc strategy remains a powerful and relevant tool, especially for the synthesis of long, difficult, and hydrophobic sequences that are prone to aggregation during synthesis.[2][3] The harsher acidic conditions of the Boc deprotection step can be advantageous in disrupting secondary structures and improving solvation. Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both strategies is essential for the successful synthesis of the desired peptide target.

References

Safety Operating Guide

Proper Disposal of Ethyl N-Boc-4-methylpiperidine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS No. 189442-87-3), a heterocyclic building block commonly used in pharmaceutical research and drug development.[1] Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Key Chemical and Safety Data

The following table summarizes essential information for this compound, compiled from data on analogous compounds. Researchers must treat this chemical as hazardous unless direct data indicates otherwise.

PropertyData / Information
Chemical Name This compound
Synonyms 1-Boc-4-ethoxycarbonyl-4-methylpiperidine
CAS Number 189442-87-3[1]
Molecular Formula C₁₄H₂₅NO₄[1]
Physical Form Solid or liquid (Assumed)
Primary Hazards Potential for skin and eye irritation; may be harmful if inhaled or swallowed.[5] Piperidine derivatives can be corrosive and toxic.[2][3][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory.[2][5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[5][6][7] Contact with strong acids can cause the cleavage of the Boc protecting group, generating gas (isobutene and CO₂).[8]
Hazardous Decomposition Combustion may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][6]
Primary Disposal Route Collection by a licensed hazardous waste disposal company.[2][5][7]

Detailed Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. On-site chemical treatment or neutralization is not recommended due to the potential for creating additional hazards and waste streams.

Objective: To safely collect and store waste containing this compound for final disposal by a certified environmental management service.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (solid or liquid, as appropriate)

  • Hazardous waste labels

  • Inert absorbent material for spills (e.g., vermiculite or sand)[2]

Procedure:

  • Wear Appropriate PPE: Before handling the chemical or its waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.[2][5]

  • Identify and Segregate Waste Streams: Properly categorize all waste containing the target compound.

    • Unused or Expired Pure Compound: Treat as solid (or liquid) hazardous chemical waste.

    • Solutions: Collect solutions containing the compound in a designated, compatible container for non-halogenated organic liquid waste. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[5][6]

    • Contaminated Labware and Materials: Items such as gloves, weighing paper, pipette tips, or paper towels that are contaminated with the compound should be collected in a designated container for solid hazardous waste.

  • Containerization:

    • Use only approved, properly sealed, and chemically compatible containers for waste collection.

    • Ensure containers are in good condition and will not leak.

    • Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations.

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong acids.[5][6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[6]

Emergency Spill Procedures

In the event of a small spill in a well-ventilated area:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2]

  • Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[5][6]

  • Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste Stream (this compound) B1 Pure Compound / Residue A->B1 B2 Solution in Solvent A->B2 B3 Contaminated Materials (Gloves, Wipes, etc.) A->B3 C1 Segregate into SOLID Hazardous Waste Container B1->C1 C2 Segregate into LIQUID Hazardous (Non-Halogenated) Waste Container B2->C2 B3->C1 D Label Container Clearly (Full Chemical Name & Hazards) C1->D C2->D E Store in Designated, Secure Satellite Accumulation Area D->E F Arrange Pickup for Final Disposal (via Certified EHS Vendor) E->F

Caption: A flowchart outlining the proper segregation and disposal pathway for various waste forms.

References

Essential Safety and Operational Protocols for Handling Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Guide to Safe and Effective Handling.

This document provides immediate, essential safety and logistical information for the handling of Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS 189442-87-3). Adherence to these protocols is critical for ensuring laboratory safety and procedural accuracy.

I. Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for the compound and structurally related piperidine derivatives.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.Protects against splashes and vapors that can cause serious eye damage[1].
Hand Protection Chemically resistant gloves such as nitrile or butyl rubber. Glove thickness and breakthrough time should be considered.Prevents skin contact, as the compound may cause skin irritation[1]. Piperidine derivatives can be toxic upon skin contact[2].
Body Protection A flame-retardant lab coat or chemical-resistant apron worn over personal clothing.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood is required. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation[1].

II. Operational Plan: Step-by-Step Handling Procedure

This workflow ensures that this compound is handled in a manner that minimizes risk to personnel and the laboratory environment.

prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_materials 3. Assemble All Necessary Equipment prep_sds 4. Review Safety Data Sheet handle_transfer 5. Carefully Transfer Chemical prep_sds->handle_transfer handle_reaction 6. Perform Experimental Procedure handle_observe 7. Monitor Reaction and Environment cleanup_decon 8. Decontaminate Glassware and Surfaces handle_observe->cleanup_decon cleanup_storage 9. Store in a Cool, Dry, Well-Ventilated Area cleanup_ppe 10. Doff and Dispose of PPE Correctly

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Put on all required PPE as detailed in the table above[1][2][3].

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary laboratory equipment (glassware, stir bars, reagents) and place them within the fume hood.

    • Have a current copy of the Safety Data Sheet (SDS) for this compound and any other chemicals in use readily available.

  • Chemical Handling:

    • Work exclusively within a certified chemical fume hood.

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols. Use a clean spatula for solids or a calibrated pipette for liquids.

    • Keep the container tightly sealed when not in use[4][5].

    • Ground and bond containers when transferring large quantities to prevent static discharge, as related piperidine compounds can be flammable[2][3].

  • Storage:

    • Store the compound in a tightly closed, properly labeled container[4][5].

    • Keep the container in a cool, dry, and well-ventilated area designated for chemical storage[4][5].

    • Store away from incompatible materials such as strong acids, bases, and oxidizing agents[6][7].

III. Disposal Plan: Waste Management and Decontamination

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_collection Collection cluster_disposal Final Disposal waste_chem Contaminated Chemical Waste collect_liquid Labeled, Sealed Hazardous Waste Container (Liquid) waste_chem->collect_liquid waste_solid Contaminated Solid Waste (PPE, paper towels) collect_solid Labeled, Sealed Hazardous Waste Container (Solid) waste_solid->collect_solid disposal_ehs Arrange Pickup by Environmental Health & Safety (EHS) collect_liquid->disposal_ehs collect_solid->disposal_ehs

Figure 2. Logical flow for the proper disposal of waste generated from handling the specified chemical.

Disposal Protocol:

  • Chemical Waste:

    • All excess this compound and solutions containing it must be collected in a designated, labeled hazardous waste container.

    • Do not pour chemical waste down the drain[6].

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Spill Cleanup:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite[2][8].

    • Scoop the absorbed material into a designated hazardous waste container[8].

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • Ventilate the area and remove all sources of ignition[8][9].

  • Final Disposal:

    • All waste containers must be sealed, properly labeled with the chemical name and hazard warnings, and stored in a designated satellite accumulation area.

    • Follow your institution's procedures for arranging a hazardous waste pickup with the EHS department. Waste must be disposed of in accordance with federal, state, and local environmental control regulations[6].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.